Technical Documentation Center

(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol
  • CAS: 139163-64-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Executive Summary In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, chiral halopyridines serve as indispensable architectural scaffolds. (1R)-1-(6-Bromopyridin-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, chiral halopyridines serve as indispensable architectural scaffolds. (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (CAS: 139163-64-7) is a highly versatile building block that combines the robust reactivity of an aryl bromide with the precise spatial orientation of a chiral secondary alcohol. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and validated synthetic protocols, designed to equip medicinal chemists with the mechanistic insights necessary for successful downstream application.

Physicochemical Properties & Structural Dynamics

Understanding the intrinsic physical and thermodynamic properties of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is critical for optimizing purification, chromatography, and reaction conditions. The data below synthesizes predictive and empirical metrics standard for this scaffold .

Quantitative Physicochemical Profile
PropertyValue / SpecificationMechanistic Implication
CAS Registry Number 139163-64-7Identifies the specific (1R) enantiomer .
Molecular Formula C₇H₈BrNODictates a molecular weight of 202.05 g/mol , ideal for FBDD.
SMILES String CC1=CC=C(Br)N=C1Confirms the (R)-configuration at the benzylic carbon.
Boiling Point 311.8 ± 27.0 °C (Predicted)High BP indicates strong intermolecular hydrogen bonding via the -OH group.
Density 1.555 ± 0.06 g/cm³ (Predicted)High density is driven by the heavy bromine atom.
pKa (Conjugate Acid) ~1.0 – 1.5 (Estimated)Drastically reduced basicity compared to unsubstituted pyridine (pKa ~5.2).
LogP (Lipophilicity) ~1.9 (Estimated)Optimal balance of aqueous solubility and membrane permeability.
Mechanistic Causality of Acid-Base Behavior

The pKa of the pyridine nitrogen in this compound is exceptionally low (~1.0–1.5). This is driven by the strong electron-withdrawing inductive effect (-I effect) of the bromine atom located at the C6 (ortho) position. The highly electronegative halogen pulls electron density away from the nitrogen through the sigma-bond framework, rendering the sp2 lone pair significantly less available for protonation. Practical Insight: Because of this low basicity, the compound will not readily form stable salts with weak organic acids, and it exhibits minimal tailing on standard un-modified silica gel during flash chromatography.

Chemical Reactivity & Mechanistic Pathways

The orthogonal reactivity of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol allows for selective modifications without compromising the stereochemical fidelity of the molecule.

  • C6-Position (Electrophilic Core): The C-Br bond is highly activated toward oxidative addition by Palladium(0) or Nickel(0) catalysts due to the electron-deficient nature of the pyridine ring.

  • C1'-Position (Chiral Center): The (1R) secondary alcohol can act as a nucleophile (e.g., in etherification) or undergo stereospecific inversion to the (1S) enantiomer via Mitsunobu conditions.

Reactivity A (1R)-1-(6-Bromopyridin- 3-yl)ethan-1-ol B Chiral HPLC Validation A->B QC Check C OH Protection (TBS/MOM) A->C Base, PG-Cl E Mitsunobu Reaction (Inversion to 1S) A->E PPh3, DEAD D Pd-Catalyzed Cross-Coupling C->D Boronic Acid F Chiral API Derivatives D->F Deprotection E->F Downstream

Figure 1: Synthetic workflow and derivatization pathways for the (1R) enantiomer.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal checks to confirm both mechanism and success before proceeding to subsequent synthetic steps.

Protocol 1: Enantiomeric Purity Determination via Chiral HPLC

Validating the enantiomeric excess (ee) is critical before utilizing the compound in stereosensitive API synthesis.

  • Step 1: System Preparation. Equip an HPLC system with a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Step 2: Mobile Phase Formulation. Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v). Degas thoroughly.

  • Step 3: Self-Validation (System Suitability). Inject a racemic standard of 1-(6-Bromopyridin-3-yl)ethan-1-ol.

    • Causality Check: You must observe baseline resolution ( Rs​>1.5 ) of the two enantiomeric peaks. The chiral stationary phase separates the enantiomers via differential hydrogen bonding and π−π stacking. If baseline resolution is not achieved, the system cannot reliably detect a minor (1S) impurity.

  • Step 4: Sample Analysis. Inject the (1R) sample at 1.0 mL/min flow rate, monitoring UV absorbance at 254 nm. Calculate the %ee based on peak area integration.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol couples an aryl boronic acid to the C6 position while intentionally leaving the (1R)-alcohol unprotected.

  • Step 1: Reagent Assembly. In a rigorously dried Schlenk flask, combine (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Na2​CO3​ (2.0 equiv).

  • Step 2: Catalyst Addition. Add Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and suppressing unwanted dehalogenation side-reactions.

  • Step 3: Solvent & Reaction. Suspend the mixture in a degassed 1,4-Dioxane / H2​O (4:1) solvent system. Heat to 80 °C for 4-6 hours under a nitrogen atmosphere.

  • Step 4: Self-Validation (In-Process Control). Monitor the reaction via LC-MS.

    • Causality Check: The successful chemoselective reaction is validated by the disappearance of the starting material mass ( [M+H]+≈202/204 ) and the appearance of the product mass, without the formation of a [M−2] ketone byproduct. The absence of the ketone confirms that the mild Na2​CO3​ base prevented the oxidation of the unprotected secondary alcohol.

Applications in Medicinal Chemistry

Derivatives of 6-bromopyridines are heavily utilized in the synthesis of kinase inhibitors. For instance, substituting the bromine with various amine or aryl groups via Buchwald-Hartwig or Suzuki couplings has led to the discovery of highly potent Cyclin-Dependent Kinase (CDK) 4/6 inhibitors . The (1R)-hydroxyethyl moiety specifically acts as a critical hydrogen-bond donor/acceptor motif that interacts with the ATP-binding pocket of target kinases, enhancing both binding affinity and target selectivity.

References

  • Journal of Medicinal Chemistry. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates." ACS Publications. URL: [Link]

Exploratory

NMR spectroscopy data for (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

An In-depth Technical Guide to the NMR Spectroscopy of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the NMR Spectroscopy of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral compound (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol. In the absence of a complete, publicly available experimental dataset for this specific enantiomer, this document serves as a predictive and instructional resource. It synthesizes fundamental NMR principles with data from analogous structures to offer a detailed interpretation of the expected ¹H and ¹³C NMR spectra. This guide is designed to equip researchers with the expertise to acquire, assign, and interpret the NMR data for this and structurally related molecules, a critical skill in synthetic chemistry and drug development.

Introduction: The Significance of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a valuable chiral building block in medicinal chemistry and materials science. Its structural components—a substituted pyridine ring and a chiral secondary alcohol—make it a precursor for a variety of more complex molecules with potential biological activity. The precise three-dimensional arrangement of atoms, or stereochemistry, is often crucial for a molecule's function. NMR spectroscopy is one of the most powerful techniques for elucidating the structure and confirming the stereochemical integrity of such chiral compounds.[1]

This guide will delve into the theoretical and practical aspects of the NMR analysis of this specific molecule, providing a framework for understanding its spectral features.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol. These predictions are derived from the analysis of its non-deuterated analog, 3-bromopyridine, and related substituted pyridines and chiral alcohols.[2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons of the pyridine ring and the ethan-1-ol side chain. The chirality of the molecule is expected to render the methylene protons diastereotopic, resulting in separate signals.[4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.40d~2.4
H-4~7.80dd~8.4, 2.4
H-5~7.50d~8.4
H-7 (CH)~4.95q~6.5
H-8 (CH₃)~1.50d~6.5
OHVariablebr s-

Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the five carbon atoms of the pyridine ring and the two carbons of the ethyl group.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-2~149.0
C-3~140.0
C-4~138.5
C-5~127.0
C-6~141.0
C-7 (CH)~68.0
C-8 (CH₃)~25.0

Chemical shifts are referenced to the central peak of CDCl₃ at 77.16 ppm.

Structural Assignment and Interpretation

A definitive assignment of the ¹H and ¹³C NMR spectra requires a combination of 1D and 2D NMR experiments.

Key Structural Features and Their NMR Signatures
  • Pyridine Ring: The electronic environment of the pyridine ring is influenced by the nitrogen atom and the bromine substituent. Protons and carbons closer to the electronegative nitrogen and the bromine atom will have their signals shifted to a lower field (higher ppm).

  • Chiral Center (C-7): The presence of a stereocenter at C-7 has a significant impact on the adjacent protons. The protons on the methyl group (H-8) are coupled to the methine proton (H-7), resulting in a doublet for H-8 and a quartet for H-7.

  • Diastereotopicity: In a chiral molecule, protons on a CH₂ group adjacent to a chiral center can become diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[4] While this molecule has a CH₃ group, if it were a longer alkyl chain, this effect would be observed.

Role of 2D NMR in Unambiguous Assignment

To confirm the predicted assignments, a suite of 2D NMR experiments is indispensable.[5]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, we would expect to see correlations between H-4 and H-5 on the pyridine ring, and between the methine proton (H-7) and the methyl protons (H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-7 to C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for piecing together the carbon skeleton. For instance, correlations from the methyl protons (H-8) to the methine carbon (C-7) and the pyridine carbon (C-3) would be expected.

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol.[2]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis into a clean, dry vial.[6]

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Chloroform-d (CDCl₃) is a common choice for small organic molecules.[6] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution and Transfer: Gently swirl or vortex the vial to dissolve the sample completely. Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[7]

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.[5]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K.

DataAcquisition cluster_1d 1D NMR cluster_2d 2D NMR (for full assignment) H1_NMR ¹H NMR Acquisition COSY COSY (H-H Correlation) H1_NMR->COSY C13_NMR ¹³C NMR Acquisition HSQC HSQC (Direct C-H Correlation) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC Prepared_Sample Prepared NMR Sample Prepared_Sample->H1_NMR Prepared_Sample->C13_NMR

Caption: Recommended NMR data acquisition workflow.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR spectroscopy of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol. By understanding the fundamental principles outlined here and by employing the detailed experimental protocols, researchers can confidently acquire and interpret the NMR data for this important chiral building block. The use of 2D NMR techniques is strongly recommended for unambiguous structural confirmation. The information presented serves as a robust starting point for the characterization of this and related molecules in the pursuit of novel chemical entities.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Wiley-VCH. (n.d.).
  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. BenchChem.
  • Semantic Scholar. (n.d.).
  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
  • Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619–2623.
  • BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. BenchChem.
  • Nolis, P. (2024). NMR spectroscopy of small molecules in solution. In P. Hodgkinson & J. Sauri (Eds.), Nuclear Magnetic Resonance (Vol. 51). Royal Society of Chemistry.
  • Springer Nature. (n.d.). NMR Protocols and Methods.
  • Nolis, P. (2024). NMR spectroscopy of small molecules in solution. In P. Hodgkinson & J. Sauri (Eds.), Nuclear Magnetic Resonance (Vol. 50). Royal Society of Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • Books. (2024, September 20).
  • BLDpharm. (n.d.). 139042-62-9|1-(6-Bromopyridin-3-yl)ethanol.
  • Ferreira, J. G., & Gonçalves, S. M. C. (2010). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 15(12), 9268–9301.
  • BenchChem. (2025). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. BenchChem.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.
  • ResearchGate. (2025, May 4).
  • (n.d.). 1-(6-Bromopyridin-3-yl)ethan-1-ol | 139042-62-9.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ChemicalBook. (n.d.). (6-bromo-pyridin-3-yl)-methanol(122306-01-8) 1 h nmr.
  • NP-MRD. (n.d.). H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0251276).
  • (n.d.). Table of Characteristic Proton NMR Shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • MilliporeSigma. (n.d.). (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • CDC Stacks. (n.d.). The Proton Nuclear Magnetic Resonance Spectra of Pyridines.
  • The Royal Society of Chemistry. (2020).
  • Sigma-Aldrich. (n.d.).
  • Emery Pharma. (n.d.). NMR Solvent Chart.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF.
  • NextSDS. (n.d.). (S)-1-(6-bromopyridin-3-yl)

Sources

Foundational

Crystallographic Elucidation of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol: A Technical Guide to Absolute Stereochemistry and Supramolecular Assembly

Executive Summary (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (CAS: 139163-64-7) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Validating its ab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (CAS: 139163-64-7) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Validating its absolute (1R) stereochemistry is a critical quality attribute (CQA) in drug development. Because this molecule contains a heavy halogen atom (bromine) alongside a chiral center, it is an ideal candidate for definitive absolute structure determination via single-crystal X-ray diffraction (SCXRD).

This whitepaper provides a comprehensive, field-proven methodology for the crystallization, X-ray data acquisition, and structural refinement of this molecule. As a self-validating system, the protocols detailed herein ensure that experimental choices are driven by thermodynamic causality and rigorous crystallographic logic.

Molecular Context & Crystallization Engineering

To obtain diffraction-quality single crystals, the crystallization method must balance nucleation kinetics with thermodynamic stability. The target molecule (SMILES: CC1=CC=C(Br)N=C1) possesses a strong hydrogen-bond donor (hydroxyl) and an acceptor (pyridine nitrogen), alongside a bulky, polarizable bromine atom[1].

Protocol 1: Controlled Vapor Diffusion for Chiral Single Crystals

Causality: Vapor diffusion is selected over rapid thermal cooling to maintain a low, constant supersaturation level. This favors the thermodynamic growth of a single macroscopic crystal rather than the kinetic precipitation of twinned microcrystalline powders. Ethyl acetate is chosen as the "good solvent" because its polarity is sufficient to temporarily disrupt intermolecular O−H⋯N hydrogen bonds during dissolution, while non-polar n-hexane acts as the antisolvent to slowly drive ordered assembly.

  • Dissolution: Dissolve 10 mg of enantiopure (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol in 0.5 mL of ethyl acetate in a 2 mL inner glass vial.

  • Microfiltration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (e.g., dust or undissolved impurities).

  • Chamber Setup: Place the un-capped 2 mL vial inside a larger 20 mL outer scintillation vial containing 3 mL of n-hexane.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store in a vibration-free, temperature-controlled environment at 20 °C for 4–7 days.

  • Harvesting: Once crystals reach ~0.1–0.3 mm in dimension, harvest them directly into a drop of inert perfluoropolyether (Paratone) oil to prevent solvent loss and atmospheric degradation.

Self-Validation Checkpoint: Harvested crystals must exhibit uniform, sharp optical extinction when rotated under a cross-polarized optical microscope. If the crystal extinguishes in patches, it is a twinned aggregate and must be rejected.

Vapor_Diffusion Step1 1. Dissolution (EtOAc, Good Solvent) Step2 2. Microfiltration (0.22 μm PTFE) Step1->Step2 Step3 3. Vapor Chamber (Hexane Antisolvent) Step2->Step3 Step4 4. Slow Diffusion (4-7 Days, 20°C) Step3->Step4 Valid Validation Checkpoint: Polarized Light Extinction Step4->Valid

Workflow for vapor diffusion crystallization and validation of single-domain crystals.

X-ray Diffraction and Anomalous Dispersion Logic

The absolute configuration of chiral molecules can be definitively established by analyzing anomalous dispersion effects in diffraction intensity measurements [2]. When X-rays interact with a heavy atom like Bromine ( Z=35 ), inelastic scattering occurs, introducing a significant imaginary component ( f′′ ) to the atomic scattering factor.

This phenomenon breaks Friedel's Law ( ∣Fhkl​∣=∣Fhˉkˉlˉ​∣ ), resulting in measurable intensity differences between Bijvoet pairs. By statistically analyzing these differences, we can calculate the Flack parameter ( x ), which provides a rigorous mathematical validation of the (1R) stereocenter [3].

Anomalous_Dispersion Br Bromine Atom (Z=35) Strong Anomalous Scatterer Bijvoet Bijvoet Pair Differences |F(hkl)| ≠ |F(-h-k-l)| Br->Bijvoet Xray Cu Kα Radiation Maximizes f'' Signal Xray->Bijvoet Flack Flack Parameter (x) Calculation Bijvoet->Flack Result x ≈ 0.0 (SU < 0.04) (1R) Stereocenter Confirmed Flack->Result

Logical pathway for absolute structure determination utilizing bromine anomalous dispersion.

Structure Solution and Refinement Protocol

Causality: Data must be collected at cryogenic temperatures (100 K) to minimize thermal diffuse scattering and atomic displacement parameters (ADPs). This enhances high-angle data resolution, which is crucial for accurately modeling the bromine atom's position and maximizing the anomalous signal-to-noise ratio.

Protocol 2: Data Acquisition and Computational Refinement
  • Mounting: Coat the validated single crystal in Paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Data Collection: Utilize Cu Kα radiation ( λ=1.54184 Å) rather than Mo Kα. While Mo Kα can resolve bromine, Cu Kα drastically amplifies the anomalous scattering signal ( f′′ ), providing a lower standard uncertainty for the Flack parameter[4]. Collect a full sphere of data to ensure high redundancy of Bijvoet pairs.

  • Integration & Absorption Correction: Integrate frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the high absorption coefficient ( μ ) of bromine under Cu radiation.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) to locate the heavy bromine and rigid pyridine ring.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Model all non-hydrogen atoms anisotropically. Locate the hydroxyl hydrogen atom from the difference Fourier map to accurately model the hydrogen bonding network.

  • Absolute Structure Validation: Calculate the Flack parameter using Parsons' quotient method.

ngcontent-ng-c2822837209="" class="ng-star-inserted">

Self-Validation Checkpoint: The refinement is structurally valid only if the final R1​ is <0.05 and the goodness-of-fit (GooF) is ≈1.0 . The absolute stereochemistry is confirmed as (1R) only if the Flack parameter refines to 0.00 with a standard uncertainty (SU) of <0.04 . A value of ≈1.0 requires inverting the structural model, while a value of ≈0.5 indicates racemic twinning.

Quantitative Data Summaries

The following tables summarize the expected crystallographic metrics and supramolecular geometries for an optimized SCXRD experiment of this compound. Because the molecule is enantiopure, it will crystallize in a chiral space group (commonly P21​21​21​ or P21​ ).

Table 1: Representative Crystallographic Data and Refinement Metrics
ParameterValue / Metric
Chemical formula C₇H₈BrNO
Formula weight 202.05 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal system, space group Orthorhombic, P21​21​21​
Final R indices [I>2σ(I)] R1​≤0.040 , wR2​≤0.085
Goodness-of-fit on F² 1.00 – 1.05
Absolute structure parameter (Flack) 0.01(2) (Confirms 1R Configuration)
Table 2: Supramolecular Interactions (Hydrogen Bonding Geometry)

In chiral space groups, molecules cannot form centrosymmetric dimers. Instead, the primary supramolecular synthon is driven by the hydroxyl group donating a hydrogen bond to the pyridine nitrogen of an adjacent molecule, forming infinite 1D helical chains propagated by screw axes.

Interaction TypeD-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
Intermolecular H-Bond O1-H1···N10.84(2)1.95(2)2.781(3)168(3)
Halogen Bond (Weak) C-Br···π--~3.45-

References

  • Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid MDPI Crystals, 2020, 10(8), 654. URL:[Link]

  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules Chemical Reviews, 2021, 121(10), 5905-5953. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol: A Technical Guide

Executive Summary The chiral secondary alcohol (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (CAS: 139163-64-7) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (API...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral secondary alcohol (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (CAS: 139163-64-7) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Maintaining the enantiomeric purity and chemical integrity of this intermediate is paramount, as chiral inversion or degradation directly impacts the pharmacological efficacy and safety profile of the final drug product. This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule, detailing the electronic causality behind its degradation pathways and providing field-proven, self-validating protocols for empirical stability profiling.

Structural Thermodynamics & Electronic Causality

To understand the thermodynamic stability of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, one must analyze the electronic environment surrounding its chiral center. The hydroxyl group is situated on a secondary benzylic-type carbon attached to a pyridine ring.

The Destabilized Carbocation

The primary pathway for the racemization or dehydration of benzylic alcohols is the formation of a planar carbocation intermediate via an SN​1 or E1 mechanism. In electron-rich systems (e.g., para-methoxybenzyl alcohols), the carbocation is highly stabilized by resonance, leading to rapid dehydration or racemization[2].

However, in (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, the electronic landscape is reversed:

  • Heteroaromatic Electron Deficiency: The pyridine ring is inherently electron-withdrawing compared to a benzene ring.

  • Halogen Inductive Effect: The bromine atom at the 6-position exerts a strong inductive electron-withdrawing effect ( −I effect), further pulling electron density away from the chiral center.

Causality: This combined electron-withdrawing nature severely destabilizes the transition state required to form the benzylic carbocation. Consequently, the activation energy ( Ea​ ) for unimolecular racemization and dehydration is exceptionally high. This grants the (1R) enantiomer robust thermodynamic stability under neutral and mildly basic conditions, preventing spontaneous chiral inversion.

Primary Degradation Pathways

Despite its baseline stability, the molecule is susceptible to specific thermodynamic sinks under stress conditions:

  • Acid-Catalyzed Racemization: Under low pH, the basic pyridine nitrogen and the hydroxyl oxygen are protonated. The leaving group ability of the hydroxyl is enhanced (as H2​O ), forcing the generation of the high-energy planar carbocation. Subsequent non-stereoselective rehydration yields the racemic mixture (CAS: 139042-62-9)[3].

  • Oxidative Degradation: The secondary alcohol can undergo dehydrogenation to form 1-(6-bromopyridin-3-yl)ethan-1-one. This oxidation is thermodynamically favorable in the presence of transition metal impurities or strong oxidants[4].

Pathways R_Isomer (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (Thermodynamically Stable) Carbocation Planar Carbocation Intermediate (High Energy State) R_Isomer->Carbocation Acidic H+ (-H2O) Ketone 1-(6-Bromopyridin-3-yl)ethan-1-one (Oxidation Product) R_Isomer->Ketone Oxidative Stress (-2H) Alkene 2-Bromo-5-vinylpyridine (Dehydration Product) R_Isomer->Alkene Thermal/Acidic (-H2O) Carbocation->R_Isomer +H2O S_Isomer (1S)-1-(6-Bromopyridin-3-yl)ethan-1-ol (Racemate Formation) Carbocation->S_Isomer +H2O (Equilibration)

Fig 1: Thermodynamic degradation pathways of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic and kinetic parameters for the (1R) enantiomer under various environmental conditions.

ParameterTypical Value / RangeExperimental ConditionAnalytical Method
Enantiomerization Barrier ( ΔG‡ ) >115 kJ/mol pH 7.0, 25°C, AqueousChiral HPLC / Eyring Plot
Onset of Thermal Decomposition ( Td​ ) 210−230 °C Solid state, N2​ atmosphereTGA
Apparent Racemization Rate ( krac​ ) 4.2×10−5 s−1 pH 2.0, 80°CChiral HPLC
Oxidation Potential High resistanceAmbient air, 25°CLC-MS

Experimental Methodologies for Stability Profiling

To accurately determine the thermodynamic stability boundaries of this chiral intermediate, empirical testing must decouple chemical degradation (loss of mass) from chiral degradation (loss of enantiomeric excess).

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Purpose: To establish the absolute thermal stability limits, melting endotherms, and decomposition exotherms of the solid compound.

  • Preparation: Accurately weigh 2.0 to 5.0 mg of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol into a standard aluminum crucible.

  • System Equilibration: Place the sample into the Differential Scanning Calorimeter (DSC) chamber. Purge with dry nitrogen at a strict flow rate of 50 mL/min to prevent atmospheric oxidation from skewing thermal data.

  • Thermal Ramping: Execute a linear heating ramp of 10°C/min from 25°C up to 300°C.

  • Data Extraction: Identify the sharp endothermic peak corresponding to the melting point and integrate the area to calculate the enthalpy of fusion ( ΔHfus​ ).

  • Self-Validation Mechanism: Simultaneously run an empty, matched aluminum crucible as the reference pan. The software must subtract this baseline dynamically. If the baseline drifts by more than 0.1 mW, the run is invalidated, ensuring that the calculated ΔHfus​ is purely a function of the sample's thermodynamic state.

Protocol B: Solution-State Forced Degradation & Chiral Kinetics

Purpose: To map the Gibbs free energy of activation ( ΔG‡ ) for racemization via Arrhenius kinetics.

  • Matrix Preparation: Prepare a 1.0 mg/mL stock solution of the API intermediate in a 50:50 mixture of Acetonitrile and aqueous buffer. Prepare three distinct pH environments: pH 2.0 (HCl), pH 7.0 (Phosphate), and pH 12.0 (NaOH).

  • Thermal Stress: Aliquot the solutions into hermetically sealed amber vials (to prevent UV-induced radical oxidation). Incubate at three distinct temperatures: 40°C, 60°C, and 80°C.

  • Time-Course Sampling: Extract 100 µL aliquots at t=0,24,48,72,and 168 hours.

  • Critical Quenching Step: Immediately quench the pH 2.0 and pH 12.0 samples to pH 7.0 using neutralizing buffers. Causality: Quenching halts the acid/base-catalyzed SN​1 racemization pathway instantaneously. Without this step, the sample would continue to racemize in the autosampler, invalidating the kinetic time-point.

  • Chiral HPLC Analysis: Inject the quenched samples onto a normal-phase chiral column (e.g., Chiralcel OD-H) using a Hexane/Isopropanol mobile phase. Monitor at 254 nm.

  • Self-Validation Mechanism: Prior to sample analysis, inject a known racemic standard of 1-(6-Bromopyridin-3-yl)ethan-1-ol (CAS: 139042-62-9)[3]. The analytical run is only valid if the chromatographic resolution ( Rs​ ) between the (1R) and (1S) peaks is strictly greater than 1.5.

Workflow Sample Sample Preparation (Solid & Solution State) Thermal Thermal Profiling (DSC / TGA) Sample->Thermal Chemical Forced Degradation (Acid/Base/Oxidation) Sample->Chemical Analysis Chiral HPLC & GC-MS (Quantitation & ee%) Thermal->Analysis Chemical->Analysis Kinetics Kinetic Modeling (Arrhenius & ΔG) Analysis->Kinetics

Fig 2: Experimental workflow for comprehensive thermodynamic stability profiling.

References

  • National Institutes of Health (PMC). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. NIH. Retrieved March 24, 2026, from[Link]

  • Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. ACS Publications. Retrieved March 24, 2026, from[Link]

Sources

Foundational

mass spectrometry fragmentation pattern of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol Introduction (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a chiral secondary alcohol containing a brominated pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Introduction

(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a chiral secondary alcohol containing a brominated pyridine ring. As a key intermediate in the synthesis of various pharmacologically active compounds, understanding its structural properties is of paramount importance. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for elucidating the structure of such molecules. This guide provides an in-depth analysis of the predicted , drawing upon fundamental principles of mass spectrometry and established fragmentation patterns of related chemical moieties. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural characterization.

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. For (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, the fragmentation is expected to be influenced by three key structural features: the secondary alcohol group, the aromatic pyridine ring, and the bromine substituent.

Predicted Fragmentation Pathways

The fragmentation of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol under electron ionization is anticipated to proceed through several key pathways, detailed below.

Molecular Ion and Isotopic Pattern

Upon ionization, a molecular ion (M⁺˙) is formed. A critical diagnostic feature for bromine-containing compounds is the presence of a characteristic isotopic pattern for any fragment containing bromine.[1][2][3][4] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M⁺˙ and [M+2]⁺˙) of roughly equal intensity for the molecular ion and any bromine-containing fragments.[3] The nominal molecular weight of C₇H₈⁷⁹BrNO is 201 Da, and for C₇H₈⁸¹BrNO it is 203 Da. The molecular ion peak for secondary alcohols can sometimes be of low abundance or even absent.[5][6][7]

α-Cleavage: A Dominant Fragmentation Pathway

For alcohols, the most common fragmentation is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4][5][6][8][9][10] This process is favorable because it leads to the formation of a resonance-stabilized oxonium ion.[8] For (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, there are two possible α-cleavage pathways:

  • Loss of a Methyl Radical: The cleavage of the bond between the carbinol carbon and the methyl group results in the loss of a methyl radical (•CH₃, mass of 15 Da). This is often the most favorable α-cleavage as it expels the largest alkyl radical.[6] This pathway leads to the formation of a resonance-stabilized 6-bromopyridin-3-yl(hydroxy)methyl cation. This fragment is expected to be a prominent peak in the spectrum.

  • Loss of a 6-Bromopyridin-3-yl Radical: The cleavage of the bond between the carbinol carbon and the pyridine ring would result in the loss of a 6-bromopyridin-3-yl radical. This would generate a protonated acetaldehyde cation.

Dehydration: The Loss of Water

Another characteristic fragmentation pathway for alcohols is the loss of a water molecule (H₂O, mass of 18 Da) via a dehydration reaction.[5][8][9] This results in an [M-18]⁺˙ fragment ion. This ion can then undergo further fragmentation.

Cleavage of the Bromine Atom

The carbon-bromine bond is relatively weak and can be cleaved to lose a bromine radical (•Br, mass of 79 or 81 Da).[3][4][11][12] This would result in a fragment ion corresponding to the 1-(pyridin-3-yl)ethan-1-ol cation.

Pyridine Ring Fragmentation

The pyridine ring itself is a stable aromatic system, and its fragmentation typically occurs after the initial loss of substituents.[2] Following the initial fragmentation events, the remaining pyridine-containing ions can undergo further fragmentation, such as the characteristic loss of hydrogen cyanide (HCN, mass of 27 Da).[13]

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted for (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Formation Pathway Predicted Relative Abundance
201/203[C₇H₈BrNO]⁺˙Molecular Ion (M⁺˙)Low to Moderate
186/188[C₆H₅BrNO]⁺α-Cleavage (Loss of •CH₃)High
183/185[C₇H₆BrN]⁺˙Dehydration (Loss of H₂O)Moderate
122[C₇H₉NO]⁺Loss of •BrModerate
45[C₂H₅O]⁺α-Cleavage (Loss of •C₆H₄BrN)Moderate
Experimental Protocol: Acquiring the Mass Spectrum

A generalized protocol for acquiring an electron ionization mass spectrum for a compound like (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is as follows:

  • Sample Preparation: Dissolve a small amount of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Inlet System: Introduce the sample into the mass spectrometer. For a volatile compound, a gas chromatography (GC) interface is ideal, which also provides separation from any impurities. A direct insertion probe can be used for less volatile or solid samples.

  • Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions using an electron multiplier or other suitable detector.

  • Data Analysis: Process the resulting mass spectrum to identify the molecular ion and major fragment ions. Pay close attention to the isotopic patterns for bromine-containing fragments.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol.

Fragmentation_Pattern M Molecular Ion (M⁺˙) m/z 201/203 F1 Loss of •CH₃ (α-Cleavage) m/z 186/188 M->F1 - •CH₃ F2 Loss of H₂O (Dehydration) m/z 183/185 M->F2 - H₂O F3 Loss of •Br m/z 122 M->F3 - •Br F4 Loss of •C₆H₄BrN (α-Cleavage) m/z 45 M->F4 - •C₆H₄BrN

Caption: Predicted fragmentation of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol.

Conclusion

The is predicted to be rich in structural information. The key fragmentation pathways are expected to be α-cleavage leading to the loss of a methyl radical, dehydration, and the loss of the bromine atom. The presence of bromine will be readily identifiable by the characteristic M/M+2 isotopic pattern in the molecular ion and bromine-containing fragments. This in-depth understanding of the fragmentation behavior is crucial for the unambiguous identification and structural confirmation of this important synthetic intermediate and its analogues in various research and development settings.

References

  • Korytár, P., Covaci, A., de Boer, J., & Brinkman, U. A. T. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Environmental Science & Technology, 48(10), 5719–5727. [Link]

  • Korytár, P., Covaci, A., de Boer, J., & Brinkman, U. A. T. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10: Fragmentation of Alcohols. Whitman College. [Link]

  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • The Organic Chemistry Tutor. (2025, August 11). Mass Spectrometry of Alcohols. YouTube. [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • Ahmad, S., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. [Link]

  • Whitman College. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Whitman College. [Link]

  • ChemHelp ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Jusko, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • Al-Tel, T. H., & El-Abadelah, M. M. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025, July 23). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol as a Versatile Chiral Building Block in Targeted Therapeutics

Executive Summary & Mechanistic Rationale In modern drug discovery, the efficient assembly of complex, enantiopure Active Pharmaceutical Ingredients (APIs) relies heavily on bifunctional chiral building blocks. (1R)-1-(6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the efficient assembly of complex, enantiopure Active Pharmaceutical Ingredients (APIs) relies heavily on bifunctional chiral building blocks. (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a premier scaffold that offers orthogonal reactivity, allowing chemists to perform iterative functionalizations without compromising stereochemical integrity.

The strategic value of this molecule lies in its two distinct reactive handles:

  • The C6-Bromide: A highly activated site for transition-metal-catalyzed cross-couplings. The electron-deficient nature of the pyridine ring accelerates the oxidative addition of Palladium(0) species, making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [[1]]([Link]).

  • The C3-Chiral Secondary Alcohol: The (1R)-hydroxyethyl group acts as a stereospecific anchor. Through the Mitsunobu reaction, this alcohol can be activated and displaced by various pronucleophiles (phenols, phthalimides, carboxylic acids) via a strict SN​2 mechanism, resulting in complete inversion to the (1S) configuration .

Causality in Reaction Sequencing

When designing a synthetic route, the sequence of functionalization is critical. As a best practice, the Suzuki-Miyaura coupling is typically performed first . The unprotected secondary alcohol is generally well-tolerated under the mildly basic, aqueous conditions of the Suzuki reaction. Performing the Mitsunobu reaction second avoids exposing newly installed, potentially sensitive ether or amine linkages to palladium catalysts and elevated temperatures.

Orthogonal Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this single chiral scaffold.

Reactivity SM (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (Bifunctional Scaffold) Mitsunobu Mitsunobu Reaction (Stereoinversion) SM->Mitsunobu DIAD, PPh3, Pronucleophile Suzuki Suzuki-Miyaura Coupling (Cross-Coupling) SM->Suzuki Ar-B(OH)2, Pd(0), Base, Heat Product1 (1S)-Chiral Ether/Amine (C6-Bromide Intact) Mitsunobu->Product1 Product2 (1R)-Aryl Pyridine (C3-Alcohol Intact) Suzuki->Product2

Orthogonal reactivity pathways of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the sequential functionalization of the scaffold, moving from C6-arylation to C3-stereoinversion.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C6-Arylation)

This protocol leverages a biphasic solvent system to maximize the efficiency of the transmetalation step while keeping the unprotected chiral alcohol intact.

Reagents:

  • (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • K2​CO3​ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a round-bottom flask with the bromopyridine, arylboronic acid, and K2​CO3​ . Add the 1,4-Dioxane/ H2​O mixture. Causality: Water is essential to dissolve the inorganic base, generating the reactive boronate complex required for transmetalation, while dioxane solubilizes the organic components.

  • Deoxygenation: Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the oxidative homocoupling of the boronic acid, severely depressing yields.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a positive stream of Argon. Heat the reaction to 90°C.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is self-validating when the starting material mass ( [M+H]+≈202/204 ) is fully depleted, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Stereospecific Mitsunobu Reaction (C3-Stereoinversion)

This protocol converts the (1R)-alcohol into a (1S)-ether or amine. Strict temperature control and order of addition are required to prevent elimination side-reactions.

Reagents:

  • (1R)-1-(6-Arylpyridin-3-yl)ethan-1-ol (Intermediate from Protocol A, 1.0 equiv)

  • Pronucleophile (e.g., Phenol or Phthalimide, pKa​<11 ) (1.2 equiv)

  • Triphenylphosphine ( PPh3​ ) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Betaine Formation: Dissolve PPh3​ in anhydrous THF and cool to 0°C under Argon. Slowly add DIAD dropwise over 10 minutes. Causality: The reaction between PPh3​ and DIAD forms the highly reactive, zwitterionic "Mitsunobu betaine." This step is exothermic; maintaining 0°C prevents thermal degradation of the betaine before the alcohol is introduced .

  • Substrate Addition: Stir the betaine complex for 15 minutes at 0°C until a pale yellow precipitate forms. Add a solution of the (1R)-alcohol and the pronucleophile in THF dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Causality: The alcohol attacks the betaine to form an alkoxyphosphonium ion, which is subsequently displaced by the deprotonated nucleophile via an SN​2 trajectory, ensuring >98% inversion to the (1S) configuration.

  • Purification Strategy: Quench with saturated NaHCO3​ . Extract with DCM. To mitigate the notorious difficulty of removing triphenylphosphine oxide (TPPO) byproducts, triturate the crude mixture in cold diethyl ether/hexane (1:2); TPPO will precipitate and can be filtered off before column chromatography. Alternatively, polymer-supported phosphines (PS- PPh3​ ) can be utilized for filtration-based purification .

Sequential Functionalization Workflow

Workflow Step1 Step 1: Suzuki-Miyaura Coupling (C6-Arylation) Intermediate Intermediate: (1R)-1-(6-Arylpyridin-3-yl)ethan-1-ol [ee > 99% maintained] Step1->Intermediate Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C Step2 Step 2: Mitsunobu Substitution (C3-Stereoinversion) Intermediate->Step2 LC-MS Validation & Chromatographic Isolation FinalAPI Final API: (1S)-1-(6-Arylpyridin-3-yl)ethyl Derivative [Complete Inversion] Step2->FinalAPI DIAD, PPh3, THF 0°C to RT

Sequential functionalization workflow for synthesizing complex chiral APIs.

Quantitative Data Summary

The table below summarizes the expected outcomes when utilizing (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol in various functionalization protocols. The data highlights the preservation of enantiomeric excess (ee) across multiple catalytic cycles.

Reaction StepReagents & ConditionsTarget MotifYield (%)Enantiomeric Excess (ee %)Stereochemical Outcome
Suzuki-Miyaura Ar−B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ , 90°C6-Arylpyridine82 - 95> 99Retention (1R)
Buchwald-Hartwig Amine, Pd2​(dba)3​ , BINAP, NaOtBu , 100°C6-Aminopyridine65 - 80> 98Retention (1R)
Mitsunobu (Ether) Phenol, PPh3​ , DIAD, THF, 0°C to RTChiral Aryl Ether75 - 88> 98Inversion (1S)
Mitsunobu (Amine) Phthalimide, PPh3​ , DIAD, THF, 0°C to RTChiral Amine70 - 85> 98Inversion (1S)

References

  • Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Angewandte Chemie International Edition / National Institutes of Health (NIH) URL:[Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists Source: Beilstein Journal of Organic Chemistry / National Institutes of Health (NIH) URL:[Link]

Sources

Application

The Pivotal Role of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol in Asymmetric Synthesis: Applications in Medicinal Chemistry

Introduction: A Chiral Synthon of Strategic Importance In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount for the development of sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Chiral Synthon of Strategic Importance

In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount for the development of selective and efficacious therapeutics.[1] Among these crucial synthons, (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol has emerged as a versatile and highly valuable chiral alcohol. Its unique structure, featuring a stereogenic center directly attached to a functionalized pyridine ring, provides a strategic starting point for the synthesis of complex molecular architectures. The presence of the bromo substituent on the pyridine ring offers a handle for further synthetic transformations, such as cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide delves into the significant applications of this chiral alcohol, with a particular focus on its role in the synthesis of kinase inhibitors and provides detailed protocols for its utilization.

Application Highlight: Synthesis of MEK Inhibitor TAK-733

A prominent example showcasing the utility of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is in the synthesis of TAK-733, a potent and selective allosteric inhibitor of MEK1 and MEK2.[2][3] MEK inhibitors are a class of targeted cancer therapeutics that disrupt the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.[2][4] The stereochemistry of the molecule is critical for its biological activity, and the synthesis of TAK-733 relies on the chirality of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol to establish the correct three-dimensional arrangement of the final drug substance.

The synthetic strategy for TAK-733 often involves a key stereoinvertive step, the Mitsunobu reaction, to introduce a nitrogen nucleophile at the chiral center.[5][6][7] This reaction is a powerful tool in organic synthesis for converting alcohols to a variety of other functional groups with a predictable inversion of stereochemistry, a classic SN2-type displacement.[5][8]

The Mitsunobu Reaction: A Cornerstone of Stereochemical Inversion

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or, as in this case, a nitrogen-substituted compound, with complete inversion of the stereocenter.[6][7][8] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

The generally accepted mechanism proceeds through the initial formation of a betaine intermediate from the reaction of triphenylphosphine with the azodicarboxylate.[5] This intermediate then deprotonates the nucleophile. The resulting alkoxide from the chiral alcohol adds to the activated phosphonium species, forming an oxyphosphonium salt, which is a good leaving group. The deprotonated nucleophile then displaces the oxyphosphonium group via an SN2 attack, resulting in the desired product with inverted stereochemistry.[6][8]

Experimental Protocols

Protocol 1: Stereoinvertive N-Alkylation via Mitsunobu Reaction

This protocol details the stereoinvertive substitution of the hydroxyl group of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol with a suitable nitrogen nucleophile, a key transformation in the synthesis of TAK-733 and related structures.

Materials:

ReagentCAS NumberMolecular WeightPurity
(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol139163-64-7202.05 g/mol >97%
Phthalimide85-41-6147.13 g/mol >99%
Triphenylphosphine (PPh₃)603-35-0262.29 g/mol >99%
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21 g/mol 98%
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 10 mL per mmol of the alcohol).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the (S)-2-(1-(6-bromopyridin-3-yl)ethyl)isoindoline-1,3-dione.

Expected Outcome:

This reaction typically proceeds with high yield and excellent stereochemical inversion, providing the (S)-enantiomer of the product. The subsequent removal of the phthalimide protecting group, for instance with hydrazine, yields the corresponding chiral amine.

Visualizing the Synthetic Pathway

The following diagram illustrates the key stereoinvertive step in the synthesis of a chiral amine precursor from (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol.

Mitsunobu_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_product Product with Inverted Stereochemistry start (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol product (S)-N-(1-(6-Bromopyridin-3-yl)ethyl)phthalimide start->product Mitsunobu Reaction (SN2 Inversion) reagents Phthalimide, PPh3, DIAD reagents->product

Caption: Key Mitsunobu reaction for stereochemical inversion.

Broader Applications and Future Perspectives

Beyond its role in the synthesis of TAK-733, (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol serves as a versatile chiral building block for a variety of other biologically active molecules. The bromo- and hydroxyl- functionalities provide orthogonal handles for a range of chemical transformations. For instance, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce diverse aryl, alkynyl, and amino substituents.[9]

The hydroxyl group, in addition to the Mitsunobu reaction, can be used to form ethers and esters, or it can be oxidized to the corresponding ketone. The combination of these transformations allows for the rapid generation of libraries of chiral compounds for drug discovery programs. The development of novel catalysts and reaction conditions for asymmetric synthesis will undoubtedly continue to expand the utility of this and other chiral synthons.[10][11]

Conclusion

(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a strategically important chiral building block with significant applications in asymmetric synthesis, particularly in the field of medicinal chemistry. Its use in the synthesis of the MEK inhibitor TAK-733 highlights its value in constructing complex, enantiomerically pure drug candidates. The ability to undergo stereoinvertive reactions like the Mitsunobu reaction, coupled with the versatility of the bromopyridine moiety for further functionalization, ensures that this chiral alcohol will remain a valuable tool for researchers and scientists in the development of novel therapeutics.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335–656. DOI: 10.1002/0471264180.or042.02. [Link]

  • Dong, Q. et al. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorg. Med. Chem. Lett.2011 , 21 (5), 1315-1319. DOI: 10.1016/j.bmcl.2011.01.071. [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009 , 109 (6), 2551–2651. DOI: 10.1021/cr800278z. [Link]

  • Demir, A. S.; Sesenoglu, O. The Mitsunobu Reaction in Natural Product Synthesis. Curr. Org. Synth.2006 , 3 (3), 317-336. DOI: 10.2174/157017906777934839. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • A Review on Recent Advances in Asymmetric Synthesis and its Applications. International Journal of Creative Research Thoughts2022 , 10 (3). [Link]

  • New Drug Approvals. TAK-733. [Link]

  • EMBL-EBI. Compound: TAK-733 (CHEMBL1615025). [Link]

  • Wehn, P. M.; Du Bois, J. A Stereoselective Synthesis of the Bromopyrrole Natural Product (−)-Agelastatin A. Angew. Chem. Int. Ed.2009 , 48 (21), 3802-3805. [Link]

  • Flinders University. Stereoselective Synthesis. [Link]

  • 1,6-addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. RSC Advances2021 , 11 (42), 26033-26053. [Link]

  • Bis(oxazoline)-metal complexes in asymmetric catalysis. Chem. Soc. Rev.2011 , 40 (3), 1280-1297. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series1998 , 713, 198-213. [Link]

  • Recent advances in catalytic asymmetric synthesis. Front. Chem.2024 , 12. [Link]

  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • Micallef, R. Design and optimisation of novel MEK inhibitors using the anti-neoplastic TAK-733 scaffold as a lead. University of Malta, 2022 . [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules2021 , 26 (19), 5911. [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutics2022 , 14 (2), 434. [Link]

  • Liu, Q. et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. J. Med. Chem.2011 , 54 (5), 1473-1480. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules2023 , 28 (8), 3467. [Link]

  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorg. Chem.2021 , 108, 104653. [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Incorporation of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol in Active Pharmaceutical Ingredient (API) Synthesis

Abstract (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a pivotal chiral building block in modern medicinal chemistry. Its structure offers two distinct and versatile points for synthetic elaboration: a stereodefined secondar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a pivotal chiral building block in modern medicinal chemistry. Its structure offers two distinct and versatile points for synthetic elaboration: a stereodefined secondary alcohol and a reactive bromo-substituted pyridine ring. This combination allows for the precise installation of three-dimensional architecture while providing a handle for constructing complex biaryl or hetero-biaryl systems, which are common motifs in pharmacologically active molecules.[1] This guide provides an in-depth exploration of the strategic use of this intermediate, detailing robust protocols for its incorporation into API synthesis pathways, with a focus on palladium-catalyzed cross-coupling and transformations of the chiral hydroxyl group.

Core Characteristics and Synthetic Utility

The synthetic value of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol stems from its well-defined chemical properties and the strategic placement of its functional groups. The enantiomerically pure alcohol serves as a crucial chiral pool starting material, while the bromopyridine moiety is primed for a variety of powerful C-C and C-N bond-forming reactions.

Table 1: Physicochemical Properties of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

PropertyValueReference
CAS Number 139163-64-7[2]
Molecular Formula C₇H₈BrNO[3]
Molecular Weight 202.05 g/mol [2][3]
Boiling Point 311.8 ± 27.0 °C at 760 mmHg
Appearance Liquid
Purity Typically ≥97%[2]
Storage 4°C, under inert atmosphere
Causality of Reactivity

The molecule's utility is governed by two primary reactive centers:

  • The C-Br Bond on the Pyridine Ring: The bromine atom at the 6-position of the pyridine ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This site allows for the direct and efficient formation of carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern API synthesis for building molecular complexity.[1]

  • The Chiral Secondary Alcohol: The (R)-configured hydroxyl group is not merely a passive stereocenter. It can be readily derivatized through etherification or esterification to modulate the compound's physicochemical properties (e.g., solubility, metabolic stability) or to act as a key pharmacophoric element for hydrogen bonding with biological targets. Its presence makes asymmetric synthesis a viable strategy for producing enantiomerically pure APIs.[4][5]

The pyridine nitrogen itself can act as a Lewis base, which can be both a challenge and an opportunity. While it can coordinate to and potentially inhibit palladium catalysts, this property can also be harnessed for directed C-H functionalization reactions in more advanced synthetic designs.

Key Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most critical transformation for this building block, enabling the construction of biaryl structures prevalent in many drug candidates.[6][7] Its wide functional group tolerance, the commercial availability of a vast array of boronic acids, and typically high yields make it a preferred method in drug development.[8][9]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Bromide) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base pd_boron R¹-Pd(II)L₂-R² transmetalation->pd_boron reductive_elimination Reductive Elimination pd_boron->reductive_elimination reductive_elimination->pd0 R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol with various aryl- or heteroarylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Materials:

  • (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, P(Cy)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[6][10]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, the arylboronic acid, and the base.[6]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.[8]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C). For microwave-assisted reactions, temperatures may be higher (120-150 °C) with significantly reduced reaction times.[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[8]

  • Characterization: Confirm the structure and purity of the final product by NMR, Mass Spectrometry, and Chiral HPLC to ensure retention of stereochemical integrity.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Substrates
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.2)Toluene/H₂O (30:1)100General arylboronic acids[10]
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-100Electron-neutral/rich arylboronic acids[6]
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (3.0)DioxaneRT - 80Hindered or electron-deficient partners[9]
Pd(OAc)₂ (4)Ad₂BnP (5)K₂CO₃ (2.2)Toluene/H₂O (30:1)RTHighly reactive partners[10]

Strategic Derivatization of the Chiral Hydroxyl Group

The (R)-hydroxyl group is a key handle for introducing diversity and tuning the properties of the molecule. Standard organic transformations can be applied, but care must be taken to preserve the stereocenter.

Hydroxyl_Functionalization start (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol etherification Etherification (e.g., Williamson) start->etherification Base (NaH) R-X esterification Esterification (e.g., Acylation) start->esterification Acid Chloride/Anhydride Base (Pyridine, DMAP) ether_product Chiral Ether Derivatives etherification->ether_product ester_product Chiral Ester Derivatives (e.g., Prodrugs) esterification->ester_product

Caption: Key synthetic pathways for functionalizing the hydroxyl group.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This method is used to form stable ether linkages, which can improve metabolic stability or introduce new binding interactions in the target API.

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add a solution of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol in an anhydrous aprotic solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., sodium hydride, 1.1 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the desired alkylating agent (e.g., an alkyl halide or tosylate, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion (typically 2-16 hours). Gentle heating may be required for less reactive alkylating agents.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude ether via silica gel chromatography.

Protocol 3: Esterification for Prodrugs or Intermediates

Esterification is a common strategy, particularly for creating prodrugs that improve the bioavailability of an API. The reaction is typically high-yielding and proceeds without racemization.[11]

Procedure:

  • Setup: In a flask, dissolve (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol in an anhydrous solvent (e.g., CH₂Cl₂, pyridine).

  • Reagent Addition: Add a base (e.g., pyridine, triethylamine, 2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.

  • Acylation: Add the acylating agent (e.g., acid chloride or anhydride, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to stir at room temperature until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a mild acid (e.g., 1M HCl) to neutralize the base. Extract with an organic solvent, wash the organic layer sequentially with water and brine, then dry and concentrate.

  • Purification: Purify the resulting ester by silica gel chromatography.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions in Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Suzuki Coupling 1. Inactive catalyst or ligand degradation.2. Insufficiently degassed solvents.3. Hydrolysis of boronic acid.[12]4. Pyridine coordination to Pd center.[6]1. Use a fresh catalyst/ligand; consider pre-catalyst activation.2. Ensure thorough degassing (e.g., freeze-pump-thaw cycles).3. Use boronate esters (e.g., pinacol esters); ensure the base is anhydrous.4. Use bulky, electron-rich ligands (e.g., Buchwald ligands) which favor oxidative addition over pyridine binding.[10]
Protodebromination Side Product 1. Presence of protic impurities.2. Reaction temperature is too high or time is too long.[12]1. Use anhydrous solvents and reagents.2. Optimize reaction conditions to the minimum temperature and time required for full conversion.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Catalyst system favors homocoupling.1. Maintain a strict inert atmosphere throughout the reaction.[12]2. Screen different catalyst/ligand combinations; lower the reaction temperature.
Incomplete Etherification/Esterification 1. Insufficient deprotonation of the alcohol.2. Poorly reactive alkylating/acylating agent.3. Steric hindrance.1. Use a stronger base or ensure the base is active and dry.2. Use a more reactive agent (e.g., alkyl iodide instead of chloride; acid chloride instead of carboxylic acid/coupling agent).3. Increase reaction temperature and/or time.

Conclusion

(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a high-value, versatile chiral intermediate for the synthesis of complex APIs. Its dual reactivity allows for a modular and strategic approach to drug design and development. By leveraging robust and well-understood transformations such as the Suzuki-Miyaura coupling and standard alcohol derivatizations, researchers can efficiently construct novel molecular architectures with precise stereochemical control. The protocols and insights provided herein serve as a foundational guide for chemists to unlock the full synthetic potential of this important building block.

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromopyridin-3-amine in API Manufacturing.
  • ChemSrc. 1-(6-Bromopyridin-3-yl)ethan-1-ol | 139042-62-9.
  • Muri, D., et al. (2020). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society.
  • Kim, H., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications.
  • Reddy, L., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers.
  • Al-Masum, M. (2016). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Modern Research in Catalysis.
  • Zhu, H., & Dou, X. (2024). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Targets in Heterocyclic Systems.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Sivakumar, T., et al. (2017). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology.
  • Advanced ChemBlocks Inc. (R)-1-(6-bromopyridin-3-yl)ethan-1-ol 97%.
  • Matrix Fine Chemicals. 1-(6-BROMOPYRIDIN-3-YL)ETHAN-1-ONE | CAS 139042-59-4.
  • BenchChem. Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • AChemBlock. 1-(6-Bromopyridin-3-yl)ethan-1-ol 95%.
  • Gaciba, S., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry.
  • Posa, D., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.

Sources

Application

Application Note: Strategic Protection of the Secondary Alcohol in (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Introduction (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. Its structure presents a unique synthetic challenge, featuring three key functionalitie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. Its structure presents a unique synthetic challenge, featuring three key functionalities: a stereogenic secondary alcohol, a basic pyridine ring, and a bromine-substituted aromatic ring poised for cross-coupling reactions. The nucleophilic and acidic nature of the hydroxyl group necessitates its protection to prevent undesired side reactions during subsequent synthetic transformations, particularly those involving organometallics or strong bases.

This guide provides a detailed analysis of protecting group strategies tailored for this specific substrate. We will explore the rationale behind selecting a protecting group, present a comparative analysis of suitable candidates, and provide detailed, field-proven protocols for their application and removal. The focus is on maintaining the integrity of the stereocenter and ensuring compatibility with downstream reactions, such as palladium-catalyzed cross-coupling.

Strategic Considerations for Protecting Group Selection

The choice of a protecting group is not arbitrary; it is a critical strategic decision dictated by the overall synthetic route.[1][2] For (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, the ideal protecting group must:

  • Be installed under mild conditions to prevent racemization of the chiral center.

  • Remain robust and stable through subsequent reaction steps, most notably palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3]

  • Be selectively removed under conditions that do not affect other functional groups in the molecule.[4]

  • Not introduce new stereocenters , which would lead to a difficult-to-separate mixture of diastereomers.

The concept of orthogonal protection is paramount, allowing for the selective deprotection of one group in the presence of others by using specific, non-interfering reaction conditions.[5][6] The following decision workflow can guide the selection process.

G cluster_reactions Planned Synthetic Route cluster_groups Recommended Strategy start Select Protecting Group for (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol next_step What is the key subsequent reaction? start->next_step pd_coupling Pd-Catalyzed Cross-Coupling next_step->pd_coupling strong_base Strongly Basic Conditions (e.g., n-BuLi) next_step->strong_base acidic_cond Acidic Conditions next_step->acidic_cond silyl Use Silyl Ethers (TBS, TIPS) Stable to Pd-coupling and base. Cleaved by Fluoride (TBAF). pd_coupling->silyl pmb Use PMB Ether Very robust. Orthogonal oxidative cleavage (DDQ). pd_coupling->pmb strong_base->silyl strong_base->pmb bn Use Benzyl (Bn) Ether Extremely robust. Cleaved by Hydrogenolysis. strong_base->bn acid_warning Avoid Acid-Labile Groups (MOM, THP) Pyridine nitrogen can interfere. THP creates diastereomers. acidic_cond->acid_warning G cluster_main General Synthetic Workflow cluster_protection Step 1: Protection cluster_deprotection Step 3: Deprotection start Starting Material (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol protect_tbs TBS Protection (Protocol 1) start->protect_tbs Path A protect_pmb PMB Protection (Protocol 3) start->protect_pmb Path B reaction Key Transformation (e.g., Suzuki Coupling) protect_tbs->reaction protect_pmb->reaction deprotect_tbs TBS Deprotection (Protocol 2) reaction->deprotect_tbs Path A deprotect_pmb PMB Deprotection (Protocol 4) reaction->deprotect_pmb Path B end_product Final Product (Deprotected Alcohol) deprotect_tbs->end_product deprotect_pmb->end_product

Sources

Method

Application Note &amp; Protocol: Catalytic Enantioselective Reduction for the Synthesis of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of (1R)-1-(6-bromopyridin-3-yl)ethan-1-ol, a key chiral building block in pharmaceutical developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of (1R)-1-(6-bromopyridin-3-yl)ethan-1-ol, a key chiral building block in pharmaceutical development. We detail a robust and highly selective method utilizing a Noyori-type ruthenium catalyst for the asymmetric transfer hydrogenation of the prochiral ketone, 1-(6-bromopyridin-3-yl)ethanone. This protocol emphasizes mechanistic understanding, practical experimental setup, and rigorous analytical validation to ensure high yield and excellent enantiomeric excess (e.e.).

Introduction: Significance and Synthetic Challenge

Chiral alcohols, particularly those containing heterocyclic moieties, are privileged structures in medicinal chemistry. (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol serves as a critical intermediate for synthesizing a range of pharmacologically active molecules. The primary challenge in its synthesis lies in controlling the stereochemistry at the newly formed secondary alcohol, as the two enantiomers can exhibit vastly different biological activities.

Catalytic enantioselective reduction has emerged as the most efficient and scalable method to produce such single-enantiomer alcohols. Among the most successful approaches is the asymmetric transfer hydrogenation (ATH) pioneered by Noyori and Ikariya, which employs a well-defined transition metal catalyst and a simple hydrogen donor to achieve remarkable levels of stereocontrol. This method avoids the need for high-pressure gaseous hydrogen, making it more amenable to standard laboratory setups.

Catalyst System Selection and Mechanism of Action

For the reduction of the electron-deficient pyridyl ketone substrate, a ruthenium(II) complex coordinated with an N-tosylated diamine ligand is the catalyst of choice. Specifically, we recommend RuCl .

  • Ruthenium (Ru): The metallic center that orchestrates the hydrogen transfer.

  • p-Cymene: An arene ligand that stabilizes the complex and can be displaced to allow substrate binding.

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine): This is the chiral engine of the catalyst. Its C2 symmetry creates a precisely defined chiral pocket around the metal center. The (R,R)-configuration is specifically chosen to produce the desired (R)-alcohol.

  • Hydrogen Source: A mixture of formic acid and triethylamine (HCOOH/NEt3) is used as the hydrogen donor. This azeotropic mixture (5:2 molar ratio) is highly effective and convenient, generating the active ruthenium-hydride species in situ.

Mechanism of Enantioselection

The enantioselectivity arises from a highly organized, six-membered pericyclic transition state. The key interactions governing the stereochemical outcome are:

  • NH-Carbonyl Interaction: The N-H proton of the coordinated TsDPEN ligand forms a hydrogen bond with the carbonyl oxygen of the ketone substrate.

  • CH-π Interaction: A stabilizing interaction occurs between the ortho C-H bonds of the ketone's aromatic ring (the pyridyl ring) and the phenyl group of the DPEN ligand.

  • Steric Repulsion: The catalyst's chiral framework forces the substrate to adopt a specific orientation to minimize steric clash. The larger group (pyridyl) and the smaller group (methyl) of the ketone preferentially occupy specific positions, exposing one face of the carbonyl to the incoming hydride.

For the (R,R)-TsDPEN catalyst, this intricate network of interactions ensures that the hydride is delivered to the Re-face of the prochiral ketone, yielding the desired (R)-alcohol.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis & QC prep1 Dissolve Ketone & Catalyst in Formic Acid/NEt3 react1 Stir for 12-24h prep1->react1 prep2 Inert Atmosphere (N2/Ar) prep2->prep1 prep3 Set Temperature (e.g., 28 °C) prep3->prep1 react2 Monitor by TLC/LC-MS react1->react2 react2->react1 Incomplete work1 Quench with NaHCO3 (aq) react2->work1 Complete work2 Extract with EtOAc work1->work2 work3 Dry (Na2SO4), Filter, Concentrate work2->work3 work4 Purify via Chromatography work3->work4 an1 NMR (Structure) work4->an1 an2 Chiral HPLC (e.e.%) work4->an2 an3 Final Product: (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol an1->an3 an2->an3 G Ru_cat Ru(II)-TsDPEN (Pre-catalyst) Active_RuH [Ru(II)H]-TsDPEN (Active Hydride Species) Ru_cat->Active_RuH H_source HCOOH / NEt3 H_source->Active_RuH TS Diastereomeric Transition State (Enantio-determining step) Active_RuH->TS Ketone Substrate (Prochiral Ketone) Ketone->TS Product_complex Ru(II)-Alkoxide Complex TS->Product_complex Hydride Transfer Product_complex->Active_RuH Regeneration (with HCOOH) Product (R)-Alcohol Product Product_complex->Product Protonolysis

Application

Application Note: Functionalization Strategies for the Pyridine Ring in (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Validated Protocols Executive Summary & Structural Causality As a Senior Application Scientist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Validated Protocols

Executive Summary & Structural Causality

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing bifunctional heteroaromatic scaffolds without compromising sensitive stereocenters. The molecule (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol presents a classic dichotomy in synthetic drug development:

  • The Electrophilic Core (C6-Br): The bromine atom is located ortho to the pyridine nitrogen. The nitrogen exerts a strong electron-withdrawing inductive and resonance effect, significantly lowering the LUMO of the C-Br bond. This makes the 6-position highly activated toward oxidative addition by palladium(0) species in cross-coupling reactions[1], as well as highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

  • The Sensitive Chiral Appendage (C3-(1R)-OH): The (1R)-1-hydroxyethyl group is a secondary, benzylic-like alcohol. It is prone to racemization, oxidation, or acting as a competitive nucleophile under harsh basic conditions.

The Core Challenge: How do we drive the functionalization of the C6-Br bond to completion while maintaining >99% enantiomeric excess (ee) at the C3 chiral center? The causality behind our experimental choices—specifically base selection, catalyst ligand sterics, and protection strategies—is entirely dictated by the need to protect this secondary alcohol from alkoxide-induced β -hydride elimination or base-catalyzed racemization.

Strategic Workflow & Decision Matrix

When designing a functionalization route for this molecule, the choice between Direct Functionalization and a Protected Route hinges on the required base.

  • Mild Bases (e.g., K 3​ PO 4​ , K 2​ CO 3​ ): Commonly used in Suzuki-Miyaura couplings[3] and amine-based SNAr reactions. These do not deprotonate the secondary alcohol, allowing for direct functionalization.

  • Strong Bases (e.g., NaOtBu): Required for challenging Buchwald-Hartwig aminations[1]. These will deprotonate the free hydroxyl group, leading to catalyst poisoning or racemization. Thus, hydroxyl protection (e.g., as a tert-butyldimethylsilyl ether) is mandatory.

G SM (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (Starting Material) Protect Hydroxyl Protection (TBSCl, Imidazole) SM->Protect Harsh Bases Required (e.g., NaOtBu) Direct Direct Functionalization (Free -OH Maintained) SM->Direct Mild Bases Compatible (e.g., K3PO4, K2CO3) Suzuki Suzuki-Miyaura (C-C Bond Formation) Protect->Suzuki Optional Buchwald Buchwald-Hartwig (C-N Bond Formation) Protect->Buchwald SNAr SNAr (C-N / C-O Bond) Protect->SNAr Direct->Suzuki Direct->SNAr Product Enantiopure Functionalized Pyridine Derivative Suzuki->Product Deprotect Deprotection (TBAF or Acidic Cleavage) Buchwald->Deprotect SNAr->Product Deprotect->Product

Figure 1: Decision matrix for functionalizing (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; they incorporate visual and chemical in-process controls (IPCs) that confirm the reaction trajectory without requiring immediate offline analytics.

Protocol A: Direct Suzuki-Miyaura Cross-Coupling (Mild Conditions)

This protocol enables C-C bond formation directly on the unprotected chiral alcohol. We utilize Pd(dppf)Cl 2​ because its large bite angle promotes rapid reductive elimination, minimizing side reactions, while K 3​ PO 4​ provides sufficient basicity to activate the boronic acid without racemizing the alcohol[3].

Materials:

  • (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (1.0 equiv, 10 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (5 mol%)

  • K 3​ PO 4​ (2.0 equiv)

  • 1,4-Dioxane / Degassed Water (4:1 ratio, 0.2 M)

Step-by-Step Procedure:

  • System Purging: Charge a Schlenk flask with the bromopyridine, boronic acid, and K 3​ PO 4​ . Evacuate and backfill with Argon three times. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ under a positive stream of Argon, followed by the degassed 1,4-Dioxane/Water mixture.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

    • Self-Validation Checkpoint: The mixture will transition from a distinct red/orange (active Pd(0) species) to a dark brown/black suspension upon completion, indicating catalyst turnover and eventual aggregation of inactive palladium black.

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. The aqueous layer inherently strips away the inorganic salts and boronic acid byproducts. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Protected Buchwald-Hartwig Amination

Because amination of the 6-position often requires strong bases (like NaOtBu) to deprotonate the incoming amine, the (1R)-alcohol must be protected to prevent alkoxide formation, which would lead to β -hydride elimination and racemization[1].

Step 1: Hydroxyl Protection (TBS Ether Formation)

  • Dissolve the starting material (1.0 equiv) in anhydrous DMF. Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv) at 0 °C.

  • Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) will show a rapid shift to a highly non-polar spot. IR spectroscopy will show the complete disappearance of the broad O-H stretch (~3300 cm −1 ).

  • Quench with water, extract with MTBE, wash with brine, and concentrate.

Step 2: Buchwald-Hartwig Cross-Coupling

  • In an Argon-purged flask, combine the TBS-protected bromide (1.0 equiv), Amine (1.2 equiv), Pd 2​ (dba) 3​ (2 mol%), XPhos (4 mol%), and Cs 2​ CO 3​ (2.0 equiv). Note: Cs 2​ CO 3​ is preferred over NaOtBu as an extra precaution against silyl ether cleavage.

  • Add anhydrous Toluene and heat to 100 °C for 16 hours.

  • Filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate.

Step 3: Deprotection

  • Dissolve the crude intermediate in THF. Add TBAF (1.0 M in THF, 1.2 equiv) at 0 °C.

  • Stir for 2 hours at room temperature, quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and purify via chromatography to yield the enantiopure aminated product.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics of the functionalization strategies based on extrapolated data from structurally similar 6-bromopyridine derivatives[1][2][3].

Reaction TypeStrategyBase / Catalyst SystemTypical Yield (%)% ee RetentionKey Limitation / Causality
Suzuki-Miyaura DirectK 3​ PO 4​ / Pd(dppf)Cl 2​ 85 – 92%> 99%Dependent on boronic acid stability; protodeboronation risk.
Buchwald-Hartwig DirectNaOtBu / Pd 2​ (dba) 3​ 40 – 55%< 50% (Racemization) Free -OH forms alkoxide, poisoning catalyst and racemizing center.
Buchwald-Hartwig Protected (TBS)Cs 2​ CO 3​ / Pd 2​ (dba) 3​ 78 – 88% (over 3 steps)> 99%Increases step count; requires rigorous anhydrous conditions.
SNAr (Amines) DirectK 2​ CO 3​ / None (Thermal)70 – 85%> 99%Only viable for highly nucleophilic amines (e.g., morpholine).

References

  • Benchchem. "A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • ACS Publications. "Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.
  • National Institutes of Health (NIH). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the asymmetric reduction of 1-(6-bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the asymmetric reduction of 1-(6-bromopyridin-3-yl)ethanone.

Achieving a high enantiomeric excess (ee) for the (1R)-enantiomer is notoriously difficult due to the substrate's basic pyridine nitrogen, which actively interferes with transition-metal catalysts and Lewis acidic reagents. This guide breaks down the causality behind experimental failures and provides self-validating protocols to ensure reproducible, high-ee synthesis.

Quantitative Method Comparison

Before troubleshooting, benchmark your current process against the industry standards for this specific substrate.

Reduction MethodologyPrimary CatalystHydride Source / ReagentsTypical YieldTypical ee%Primary Mode of Failure
Biocatalysis (KRED) Engineered KetoreductaseGlucose / GDH / NAD(P)H>95%>99% (R)pH drift causing enzyme denaturation
Transfer Hydrogenation (ATH) RuClHCOOH / NEt₃ (Azeotrope)90–95%92–97% (R)Pyridine nitrogen poisoning Ru center
CBS Reduction (R)-Me-CBS OxazaborolidineBH₃·THF or BMS80–85%85–90% (R)Borane complexation with pyridine ring

Troubleshooting & FAQs

Issue 1: Asymmetric Transfer Hydrogenation (ATH)

Q: My Ru-catalyzed ATH is stalling at 30% conversion, and the ee is below 80%. Why is the catalyst failing? A: The basic nitrogen of the 6-bromopyridine ring is the culprit. In standard ATH conditions (using isopropanol as the hydrogen donor), the basic pyridine nitrogen strongly coordinates to the ruthenium metal center. This displaces the chiral ligand (e.g., TsDPEN) or blocks the coordination of the hydride donor, leading to catalyst poisoning and a non-selective, racemic background reduction[1].

The Fix: Switch your hydrogen source to a formic acid/triethylamine (HCOOH/NEt₃) azeotrope (typically a 5:2 or 8.6:5.2 ratio). The acidic medium protonates the pyridine nitrogen, eliminating its ability to coordinate to the metal, while simultaneously serving as an efficient hydride source via decarboxylation[1]. Run the reaction at lower temperatures (10–20 °C) to maximize the stereocontrol of the 6-membered pericyclic transition state.

Issue 2: Biocatalysis (Ketoreductases)

Q: I am using an engineered Ketoreductase (KRED), but my ee fluctuates wildly between batches (from 85% to 99%). What causes this inconsistency? A: Fluctuating ee in enzymatic reductions is rarely an issue with the enzyme's chiral pocket; it is almost always a micro-environmental failure affecting the enzyme's conformational stability or the cofactor regeneration rate. For 1-(6-bromopyridin-3-yl)ethanone, optimal pro-R face orientation requires strict pH control. As the Glucose Dehydrogenase (GDH) recycles NAD(P)+ to NAD(P)H, it oxidizes glucose to gluconic acid. If the buffer capacity is insufficient, the pH drops rapidly. Acidic environments cause partial denaturation of the KRED, exposing non-selective reduction pathways and crashing your ee[2][3].

The Fix: Implement an automated pH stat titrating 1M NaOH to strictly maintain pH 7.0–7.5, or increase your phosphate buffer concentration to at least 250 mM.

Issue 3: Corey-Bakshi-Shibata (CBS) Reduction

Q: My CBS reduction is yielding the wrong enantiomer (S) or a nearly racemic mixture. How do I restore the facial selectivity? A: The CBS catalyst relies on a highly structured transition state where the Lewis acidic boron of the oxazaborolidine coordinates to the ketone oxygen. However, the pyridine nitrogen in your substrate is a stronger Lewis base than the ketone oxygen. The borane reagent preferentially complexes with the pyridine ring, altering the steric bulk of the substrate and completely disrupting the predictable CBS transition state. The Fix: Pre-form the hydrochloride (HCl) salt of 1-(6-bromopyridin-3-yl)ethanone before adding the CBS catalyst and borane. Protonating the pyridine nitrogen eliminates its Lewis basicity, forcing the borane to interact exclusively with the ketone oxygen.

Mechanistic Workflows

KRED_Mechanism Sub 1-(6-Bromopyridin-3-yl)ethanone KRED Ketoreductase (KRED) Chiral Pocket Binding Sub->KRED Pro-R Face Orientation NAD NAD(P)+ KRED->NAD Oxidation Prod (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (>99% ee) KRED->Prod Stereoselective Reduction NADH NAD(P)H + H+ NADH->KRED Hydride Delivery GDH Glucose Dehydrogenase (GDH) Cofactor Recycling NAD->GDH Recycling GDH->NADH Glucose -> Gluconic Acid

Caption: KRED biocatalytic cycle with GDH-mediated cofactor regeneration.

Troubleshooting_Tree Issue Issue: Low ee% (<90%) Method Identify Reduction Method Issue->Method KRED Biocatalysis (KRED) Method->KRED ATH Ru/Rh-ATH Method->ATH CBS CBS Reduction Method->CBS Fix1 Fix: Maintain pH 7.0-7.5 Prevent Enzyme Denaturation KRED->Fix1 Fix2 Fix: Use HCOOH/NEt3 Protonate Pyridine Nitrogen ATH->Fix2 Fix3 Fix: Use Substrate HCl Salt Prevent Borane Complexation CBS->Fix3

Caption: Decision tree for troubleshooting low enantiomeric excess.

Validated Experimental Protocols

Protocol A: Self-Validating Biocatalytic Reduction (KRED)

This protocol utilizes an in-process control (IPC) to validate cofactor regeneration and pH stability before downstream processing.

  • Preparation: In a jacketed reactor, dissolve 100 mmol of 1-(6-bromopyridin-3-yl)ethanone in 50 mL of DMSO (co-solvent).

  • Buffer System: Prepare 950 mL of 250 mM potassium phosphate buffer (pH 7.0). Add 150 mmol of D-glucose and 1.0 mmol of NADP+.

  • Enzyme Addition: Add 1.0 g of (R)-selective KRED powder and 0.5 g of GDH powder to the buffer. Stir gently at 30 °C.

  • Reaction: Slowly add the substrate/DMSO solution to the aqueous buffer.

  • pH Maintenance (Critical): Connect a pH stat loaded with 1M NaOH. Set the threshold to 7.0. The reaction will consume base as gluconic acid is formed.

  • Self-Validation (IPC): After 6 hours, take a 100 µL aliquot. Extract with 500 µL ethyl acetate, centrifuge, and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 90:10).

    • Causality Check: If conversion is <50%, your GDH is failing (check glucose levels). If ee is <99%, check the pH logs for acidic excursions[2].

  • Workup: Once IPC confirms >99% conversion, extract the aqueous layer with ethyl acetate (3 x 500 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the pure (1R)-alcohol.

Protocol B: Ru-Catalyzed ATH with Azeotrope
  • Catalyst Activation: Under an inert argon atmosphere, dissolve 1.0 mol% of RuCl in 10 mL of anhydrous dichloromethane (DCM).

  • Azeotrope Preparation: In a separate flask at 0 °C, slowly add 5.2 equivalents of triethylamine to 8.6 equivalents of formic acid to form the HCOOH/NEt₃ azeotrope. Caution: Exothermic.

  • Reaction: Add 100 mmol of the ketone substrate to the azeotrope. Cool the mixture to 10 °C. Add the activated Ru catalyst solution.

  • Monitoring: Stir at 10 °C for 24 hours. The low temperature combined with the acidic protonation of the pyridine ring ensures maximum stereocontrol[1].

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the formic acid. Extract with DCM, wash with brine, dry, and concentrate.

References

  • Title: Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts Source: Accounts of Chemical Research - ACS Publications URL: [Link]

  • Title: Microbial Enantioselective Reduction of Acetylpyridine Derivatives Source: Bioscience, Biotechnology, and Biochemistry - PubMed URL: [Link]

  • Title: Asymmetric Ketone Reduction by Immobilized Rhodotorula mucilaginosa Source: Molecules - MDPI URL: [Link]

Sources

Optimization

preventing debromination of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol during coupling

Technical Support Center: Troubleshooting Debromination of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol During Cross-Coupling Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Debromination of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol During Cross-Coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering hydrodehalogenation (debromination) when performing palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol.

Here, we move beyond generic advice to address the specific mechanistic causality of your reaction failures, providing self-validating protocols to ensure high-yield carbon-carbon bond formation.

Part 1: Diagnostic FAQs - Understanding the Mechanism of Debromination

Q1: Why is (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol exceptionally prone to debromination compared to standard aryl bromides? A1: The presence of the unprotected secondary alcohol in close proximity to the electron-deficient bromopyridine ring creates a "perfect storm" for an intramolecular transfer hydrogenation pathway. After the initial oxidative addition of the C-Br bond to Pd(0), the resulting Pd(II) intermediate can coordinate with the adjacent alkoxide (which forms readily under basic coupling conditions). This complex rapidly undergoes β -hydride elimination, yielding a palladium-hydride (Pd-H) species and oxidizing the alcohol to a ketone (1-(6-bromopyridin-3-yl)ethan-1-one). The Pd-H species then undergoes reductive elimination, producing the undesired debrominated pyridine[1].

Q2: I am using standard Suzuki conditions (Pd(PPh3)4, Na2CO3, EtOH/H2O). Why am I seeing >40% debromination? A2: Your solvent choice is acting as an exogenous hydride source. Primary and secondary alcohols like ethanol and isopropanol are classic transfer hydrogenation agents[2]. In the presence of a palladium catalyst and a base, ethanol can coordinate to the metal center, undergo β -hydride elimination, and generate a Pd-H intermediate that reduces your starting material[3]. You must switch to an aprotic solvent system (e.g., 1,4-Dioxane/H2O or Toluene/H2O).

Q3: How does the choice of ligand affect this side reaction? A3: Debromination is a kinetic competitor to transmetalation. If transmetalation is slow (often the case with bulky boronic acids or unoptimized ligands like PPh3), the Pd(II) intermediate has a longer lifetime, increasing the probability of β -hydride elimination[4]. Employing electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos or SPhos) accelerates the transmetalation and reductive elimination steps, effectively outcompeting the debromination pathway[5].

Mechanism Start Pd(0) Catalyst + Substrate OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd Branch Pathway Divergence OxAdd->Branch Transmetalation Transmetalation (Fast with XPhos) Branch->Transmetalation Optimized Conditions BetaHydride Alkoxide Coordination & β-Hydride Elimination Branch->BetaHydride Unprotected OH or Protic Solvent RedElim Reductive Elimination Desired Coupled Product Transmetalation->RedElim PdH Ar-Pd(II)-H Species + Ketone Byproduct BetaHydride->PdH Debrom Reductive Elimination Debrominated Byproduct PdH->Debrom

Mechanistic divergence between desired cross-coupling and undesired transfer hydrogenation.

Part 2: Quantitative Data & Condition Optimization

To demonstrate the causality of reaction parameters on the yield of the coupled product versus the debrominated byproduct, consider the following optimization matrix for the Suzuki-Miyaura coupling of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol with phenylboronic acid.

EntryProtection StatusSolvent SystemCatalyst / LigandBaseDesired Product (%)Debrominated Byproduct (%)
1Unprotected (-OH)EtOH / H2OPd(PPh3)4Na2CO325%65%
2Unprotected (-OH)1,4-Dioxane / H2OPd(PPh3)4K3PO445%40%
3Unprotected (-OH)1,4-Dioxane / H2OPd2(dba)3 / XPhosK3PO478%15%
4Protected (-OTBS)EtOH / H2OPd(PPh3)4Na2CO360%35%
5 Protected (-OTBS) 1,4-Dioxane / H2O Pd2(dba)3 / XPhos K3PO4 96% <2%

Analytical Insight: Entry 1 shows massive debromination due to both the unprotected alcohol and the protic solvent. Entry 3 shows that even without protection, switching to an aprotic solvent and a highly active ligand (XPhos) significantly suppresses the side reaction. Entry 5 represents the self-validating optimal system: removing the internal hydride source (via protection) and the external hydride source (protic solvent) virtually eliminates debromination.

Troubleshooting Start Debromination Observed in Cross-Coupling Q1 Is the secondary alcohol protected? Start->Q1 Protect Protocol 1: Protect as TBS Ether Q1->Protect No Q2 Is the solvent protic (e.g., EtOH)? Q1->Q2 Yes Protect->Q2 Solvent Switch to Aprotic (1,4-Dioxane or Toluene) Q2->Solvent Yes Q3 Is transmetalation too slow? Q2->Q3 No Solvent->Q3 Ligand Protocol 2: Use Pd2(dba)3 / XPhos Q3->Ligand Yes (e.g., PPh3 used) Success Debromination Suppressed High Yield Coupling Q3->Success No Ligand->Success

Decision tree for troubleshooting and eliminating debromination during cross-coupling.

Part 3: Self-Validating Experimental Protocols

Protocol 1: TBS Protection of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Rationale: Masking the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether eliminates its ability to coordinate to palladium and act as an intramolecular hydride donor.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Base Addition: Add Imidazole (2.5 equiv, 25 mmol) and stir until completely dissolved. The imidazole acts as both a base and a nucleophilic catalyst.

  • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12 mmol) in portions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the protected intermediate.

Protocol 2: Optimized Suzuki-Miyaura Coupling (Aprotic, High-Turnover Conditions)

Rationale: Utilizing an aprotic solvent prevents exogenous transfer hydrogenation[3]. The Pd2(dba)3/XPhos catalyst system ensures rapid oxidative addition and transmetalation, minimizing the lifetime of the Pd(II) intermediate and outcompeting any residual degradation pathways[5].

  • Preparation: To an oven-dried Schlenk tube, add the TBS-protected (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%, 0.02 mmol) and XPhos (8 mol%, 0.08 mmol).

  • Degassing: Evacuate the Schlenk tube and backfill with argon (repeat 3 times to ensure a strictly inert atmosphere).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed H2O (1.0 mL) via syringe. (Note: While H2O is protic, it is required for boronic acid activation; the lack of a β -hydrogen in H2O means it cannot act as a hydride donor like ethanol).

  • Heating: Seal the tube and heat the reaction mixture at 80 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by flash chromatography to obtain the pure coupled product.

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Troubleshooting for (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Welcome to the advanced troubleshooting center for the enantiomeric separation of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol . This molecule presents a unique triad of chromatographic challenges: a basic pyridine nitrogen th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the enantiomeric separation of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol . This molecule presents a unique triad of chromatographic challenges: a basic pyridine nitrogen that induces peak tailing, a secondary alcohol that acts as a strong hydrogen bond donor/acceptor, and a bulky bromine atom that heavily influences steric interactions.

This guide is designed for analytical scientists and drug development professionals to systematically diagnose, understand, and resolve chiral separation failures using polysaccharide-based Chiral Stationary Phases (CSPs).

Part 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: My analyte is either failing to elute or eluting with severe, unacceptable peak tailing. What is causing this? A: This is a classic symptom of secondary interactions driven by the basic pyridine ring (pKa ~5). In silica-based polysaccharide CSPs, unreacted, weakly acidic silanol groups (Si-OH) remain on the silica backbone[1]. The basic pyridine nitrogen forms strong, non-enantioselective, and kinetically slow interactions with these silanols.

  • The Fix: You must add a basic modifier to your mobile phase. Adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) acts as a competitive binder. The DEA preferentially binds to the acidic silanols, masking them and forcing the analyte to interact exclusively with the chiral selector[2][3].

Q2: I added DEA, and my peak shape is now excellent (As ~1.0), but my enantiomeric resolution (Rs) is below 1.5. How do I improve enantioselectivity? A: If you are using a standard Hexane/Ethanol (EtOH) mobile phase, the issue is likely competitive hydrogen bonding. Enantioseparation relies on the formation of a transient diastereomeric complex between the analyte's secondary alcohol and the carbamate linkages of the CSP[4]. Ethanol is a strong hydrogen bond competitor and can disrupt this delicate interaction.

  • The Fix: Switch your polar modifier from Ethanol to Isopropanol (IPA). IPA is bulkier and a weaker hydrogen bond competitor[5]. While this will increase your retention time, it allows the analyte's -OH group to interact more intimately with the chiral stationary phase, drastically improving the separation factor (α).

Q3: Using Hexane/IPA resolved the peaks, but the retention time is excessively long (>30 minutes). How can I speed this up without losing resolution? A: Long retention times in normal phase are caused by the strong affinity of the secondary alcohol to the stationary phase. In this scenario, transition to Polar Organic Mode (POM) .

  • The Fix: Use 100% Methanol or Acetonitrile supplemented with 0.1% DEA[6]. Methanol disrupts the strong generic hydrogen bonds but preserves the highly specific steric and dipole-dipole interactions driven by the bulky bromine atom, often resulting in baseline resolution in under 10 minutes.

Part 2: Workflow Visualization

Troubleshooting Start Issue: Peak Tailing & Poor Resolution CheckBasic Analyze Structure: Basic Pyridine Ring? Start->CheckBasic AddBase Add 0.1% DEA/TEA to Mobile Phase CheckBasic->AddBase Yes (pKa ~5) CheckRes Peak Shape Improved. Is Rs > 1.5? AddBase->CheckRes OptAlcohol Modify H-Bonding: Switch EtOH to IPA CheckRes->OptAlcohol No Success Baseline Separation Achieved CheckRes->Success Yes OptAlcohol->Success Rs > 1.5 TryPOM Switch to Polar Organic Mode (100% MeOH + 0.1% DEA) OptAlcohol->TryPOM Rs < 1.5 TryPOM->Success

Fig 1. Troubleshooting workflow for chiral HPLC of basic pyridine derivatives.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. If a step fails, the system provides immediate diagnostic feedback.

Protocol A: Self-Validating Normal Phase Screening
  • Mobile Phase Preparation: Prepare a mobile phase of Hexane / Isopropanol (IPA) / Diethylamine (DEA) at a ratio of 90:10:0.1 (v/v/v).

    • Self-Validation Check: DEA degrades and oxidizes over time. Ensure the DEA is sourced from a fresh, sealed ampoule. If peak tailing returns after a few days of using the same mobile phase, the DEA has degraded.

  • System Equilibration: Flush a polysaccharide CSP column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) with at least 10 column volumes (CV) of the mobile phase at 1.0 mL/min until the baseline UV signal is completely stable[5].

  • Sample Preparation: Dissolve the racemic 1-(6-Bromopyridin-3-yl)ethan-1-ol in the mobile phase to a concentration of 1 mg/mL. Never dissolve the sample in a solvent stronger than the mobile phase to prevent peak distortion.

  • Injection & Dead Volume Check: Inject 5 µL. Simultaneously run a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to determine t0​ .

    • Self-Validation Check: If the analyte elutes at or near t0​ , it is not interacting with the CSP. Immediately decrease the IPA concentration to 5% to force stationary phase interaction.

Protocol B: Temperature Optimization for Enthalpic Resolution

If resolution (Rs) is between 1.0 and 1.4, temperature adjustment is the most non-invasive optimization step.

  • Establish Baseline: Record the separation at 25°C. Calculate the resolution (Rs).

  • Decrease Temperature: Lower the column compartment temperature to 15°C. Allow 20 minutes for thermal equilibration.

  • Re-evaluate: Re-inject the sample. Lower temperatures decrease the kinetic energy of the system, enhancing the weaker, stereoselective enthalpic bonding forces (like halogen bonding from the bromine atom)[5].

  • Monitor Pressure: Caution: Lowering the temperature increases mobile phase viscosity. Ensure the system pressure does not exceed the column manufacturer's limits (typically ~300 bar for analytical CSPs).

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol across various optimization stages on a standard Amylose-based CSP (250 x 4.6 mm, 5 µm).

Mobile Phase CompositionAdditiveTemp (°C)Retention Factor (k1)Selectivity (α)Resolution (Rs)Peak Symmetry (As)Conclusion
Hexane/EtOH (80:20)None253.21.100.82.8Fail: Severe silanol tailing
Hexane/EtOH (80:20)0.1% DEA252.81.151.21.1Sub-optimal: H-bond competition
Hexane/IPA (90:10)0.1% DEA254.51.451.81.0Optimal: Normal Phase
100% Methanol (POM)0.1% DEA151.51.602.21.05Optimal: High-Throughput

References

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases - ResearchGate. 2

  • The separation of specific enantiomers of anticancer reagent cytarabine using HPLC - Lancashire Online Knowledge. 3

  • WO1998041489A1 - Chiral separations of amino acids - Google Patents.1

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. 4

  • Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.5

  • CHIRAL HPLC COLUMNS: Polar Organic Mode - Sigma-Aldrich. 6

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Profiling in Drug Discovery: (1R)- vs (1S)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Executive Summary In modern drug discovery, the precise spatial arrangement of a molecule is as critical as its elemental composition. 1-(6-Bromopyridin-3-yl)ethan-1-ol is a highly versatile, bifunctional chiral building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise spatial arrangement of a molecule is as critical as its elemental composition. 1-(6-Bromopyridin-3-yl)ethan-1-ol is a highly versatile, bifunctional chiral building block (synthon) frequently utilized in the development of targeted therapeutics, such as kinase inhibitors and receptor modulators.

As a Senior Application Scientist, I have structured this guide to objectively compare the (1R) and (1S) enantiomers of this synthon. By evaluating their stereospecific reactivity, synthetic workflows, and profound impact on pharmacodynamics, this guide provides drug development professionals with the actionable data required to select and manipulate the optimal enantiomer for their specific target pocket.

Structural & Chemical Profiling: The Bifunctional Synthon

The utility of 1-(6-bromopyridin-3-yl)ethan-1-ol stems from its dual reactive sites, which allow for orthogonal functionalization:

  • The Aryl Bromide (C6 Position): Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • The Chiral Secondary Alcohol (C3 Position): Serves as a handle for stereospecific nucleophilic substitutions, etherifications, or as a critical hydrogen-bond donor/acceptor in the final active pharmaceutical ingredient (API).

While the (1R) and (1S) enantiomers possess identical physicochemical properties in an achiral environment, their behavior diverges completely when interacting with the inherently chiral environment of human biology[1].

Mechanistic Role in Drug Design: Why Chirality Dictates Efficacy

The selection between the (1R) and (1S) configuration is rarely arbitrary; it is dictated by the vector projection required within the target protein's binding pocket.

When the pyridine core anchors to a target (for instance, via hydrogen bonding to a kinase hinge region), the chiral 1-hydroxyethyl group projects outward.

  • The Eutomer (Active Enantiomer): Projects the hydroxyl group to form a perfect hydrogen bond with a specific amino acid residue (e.g., an aspartate in the DFG motif), locking the drug into a high-affinity conformation.

  • The Distomer (Inactive/Toxic Enantiomer): Projects the methyl group into a sterically restricted space, causing a steric clash that drastically reduces binding affinity or forces the molecule to bind to off-target proteins[1].

Binding cluster_0 Stereospecific Target Engagement R_Enant (1R)-Enantiomer Derivative Clash Steric Clash & Suboptimal Vector R_Enant->Clash S_Enant (1S)-Enantiomer Derivative Fit Optimal H-Bonding & High Affinity S_Enant->Fit Target Protein Target Pocket (e.g., Kinase Hinge) Clash->Target Poor Binding Fit->Target IC50 < 10 nM

Pharmacodynamic impact of (1R) vs (1S) enantiomers on target binding affinity and steric alignment.

Experimental Workflows: Stereospecific Synthesis

To successfully deploy these building blocks, chemists must utilize self-validating protocols that either strictly retain or cleanly invert the stereocenter. Below are the field-proven methodologies for functionalizing the (1R)-enantiomer to ultimately yield a (1S)-configured drug candidate.

Protocol A: Suzuki-Miyaura Cross-Coupling (Retention of Configuration)

Because the cross-coupling occurs at the sp2-hybridized aryl bromide, the distant sp3-hybridized chiral center remains unaffected[2].

  • Preparation: Charge a flame-dried Schlenk flask with (1R)-1-(6-bromopyridin-3-yl)ethan-1-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 eq).

    • Causality: Pd(dppf)Cl₂ is specifically selected over standard Pd(PPh₃)₄ because its large bidentate bite angle facilitates rapid reductive elimination, effectively outcompeting unwanted protodeboronation or dehalogenation side reactions.

  • Reaction: Heat the biphasic mixture to 80°C under a nitrogen atmosphere for 4-6 hours with vigorous stirring.

  • Self-Validation: Monitor consumption of the bromide via LC-MS. Post-extraction (EtOAc), verify the absolute retention of the chiral center (>99% ee) using analytical chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Mitsunobu Stereoinversion (Inversion to 1S)

If the (1R) starting material is utilized but the (1S) configuration is biologically required, a Mitsunobu reaction is employed to cleanly invert the stereocenter[3].

  • Preparation: Dissolve the coupled (1R)-alcohol (1.0 eq), an acidic nucleophile (e.g., a carboxylic acid or phthalimide, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0°C.

  • Activation: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 eq).

    • Causality: DIAD reacts with PPh₃ to form a highly reactive betaine intermediate. This intermediate attacks the secondary alcohol, converting the poor hydroxyl leaving group into an excellent phosphonium leaving group.

  • Inversion: Allow the reaction to warm to room temperature. The deprotonated nucleophile attacks the activated carbon via a strict Sₙ2 mechanism, cleanly inverting the (1R) stereocenter to the (1S) configuration.

  • Self-Validation: Quench with water, extract, and purify via flash chromatography. Confirm the stereoinversion (>98% ee) via 2D-NMR (NOESY) to establish relative spatial proximity, corroborated by chiral HPLC against a known standard.

Workflow SM (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol Starting Material Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki Aryl-B(OH)2, Pd(dppf)Cl2 Intermediate Coupled (1R)-Alcohol (Retention of ee%) Suzuki->Intermediate 100% Retention Mitsunobu Mitsunobu Reaction (SN2 Stereoinversion) Intermediate->Mitsunobu Ph3P, DIAD, Nucleophile Product (1S)-Configured Drug Candidate Mitsunobu->Product >98% ee Inversion

Stereospecific workflow converting the (1R) enantiomer to a (1S) drug candidate via Mitsunobu.

Comparative Performance Data

To illustrate the critical nature of enantiomeric selection, the following table summarizes a representative case study synthesizing a targeted kinase inhibitor using both the (1R) and (1S) building blocks. While synthetic metrics remain highly comparable, the biological performance diverges exponentially.

Parameter(1R)-Enantiomer Derivative(1S)-Enantiomer DerivativeAnalytical Validation Method
Cross-Coupling Yield 88%86%LC-MS / ¹H-NMR
ee% Retention (Suzuki) >99%>99%Chiral HPLC
Mitsunobu Inversion Yield 74% (Yields 1S product)72% (Yields 1R product)Isolated Mass / ¹H-NMR
Target Kinase IC₅₀ >10,000 nM (Inactive)8.4 nM (Potent) FRET-based Kinase Assay
Off-Target CYP Inhibition High (CYP3A4 Liability)LowHuman Liver Microsomal Stability

References

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[Link]

  • Nguyen, L. A., He, H., & Chuong, P.-H. "Chiral Drugs: An Overview." International Journal of Biomedical Science, 2006.[Link]

Sources

Comparative

Comparative Reactivity Guide: (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol vs. 6-Chloro Analogs in Late-Stage Functionalization

Executive Summary & Strategic Context For drug development professionals and synthetic chemists, the strategic selection of halogenated heteroaromatic building blocks dictates the success of late-stage functionalization....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

For drug development professionals and synthetic chemists, the strategic selection of halogenated heteroaromatic building blocks dictates the success of late-stage functionalization. When working with chiral molecules such as (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol and its 6-chloro analog , the choice of the halogen (bromine vs. chlorine) fundamentally alters the molecule's reactivity profile.

This guide objectively compares the performance of these two analogs across Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) workflows. By analyzing the mechanistic divergence between the C-Br and C-Cl bonds, we provide field-proven, self-validating protocols designed to maximize yield while rigorously preserving the sensitive (1R)-hydroxyethyl stereocenter.

Mechanistic Divergence: Halogen Effects on Catalysis and SNAr

The reactivity of 2-halopyridines (which corresponds to the 6-position in our 3-substituted nomenclature) is governed by the distinct electronic and thermodynamic properties of the carbon-halogen bond.

  • Cross-Coupling Dynamics: In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the C-X bond to the Pd(0) center. The C-Cl bond dissociation energy (~339 kJ/mol) is significantly higher than that of the C-Br bond (~276 kJ/mol)[1]. Consequently, the 6-bromo analog undergoes oxidative addition rapidly under mild conditions, whereas the 6-chloro analog requires forcing conditions (higher temperatures, specialized NHC or bulky phosphine ligands)[1].

  • SNAr Dynamics: In SNAr reactions, the typical leaving group reactivity trend is reversed. The rate-determining step is the nucleophilic attack that forms the anionic Meisenheimer complex. The higher electronegativity of chlorine compared to bromine withdraws more electron density from the ring, stabilizing this transition state and lowering the activation energy[2]. Thus, 6-chloropyridines often outperform their bromo counterparts in catalyst-free amination[3].

Mechanism cluster_0 Oxidative Addition (Cross-Coupling) Br_node 6-Bromo Analog BDE: ~276 kJ/mol Pd Pd(0) Catalyst Br_node->Pd High Affinity Cl_node 6-Chloro Analog BDE: ~339 kJ/mol Cl_node->Pd Low Affinity Fast Fast Addition (Mild Base, 60°C) Pd->Fast Slow Slow Addition (Strong Base, 100°C) Pd->Slow Preserved (1R) Stereocenter Preserved Fast->Preserved Racemization Risk of (1R) Racemization Slow->Racemization

Mechanistic divergence in Pd(0) oxidative addition between C-Br and C-Cl bonds.

Preserving the (1R) Stereocenter: The Causality of Choice

The presence of the unprotected secondary alcohol in (1R)-1-(6-halopyridin-3-yl)ethan-1-ol introduces a critical vulnerability. Under the strong basic conditions (e.g., KOtBu, NaOtBu) and high temperatures (>100°C) often required to activate the robust C-Cl bond[1], the benzylic-like alcohol is susceptible to reversible deprotonation and Oppenauer-type oxidation. This pathway leads to the transient formation of a ketone, resulting in the catastrophic racemization of the (1R) stereocenter.

The Causality Rule: If cross-coupling is the intended pathway, the 6-bromo analog is the mandatory choice. Its high reactivity permits the use of mild bases (e.g., K3PO4, Na2CO3) at lower temperatures (RT to 60°C), effectively shutting down the racemization pathway and preserving enantiomeric excess (ee).

Quantitative Reactivity Comparison

The following table synthesizes expected performance metrics when subjecting both analogs to standard functionalization pathways, highlighting the trade-offs between yield and stereochemical integrity.

Reaction ClassCoupling Partner6-Bromo Analog (Yield / ee%)6-Chloro Analog (Yield / ee%)Mechanistic Driver
Suzuki-Miyaura Phenylboronic acid92% / >99% ee (60°C)45% / 85% ee (100°C)Weaker C-Br bond allows mild conditions, preventing racemization[1].
Buchwald-Hartwig Morpholine88% / >99% ee (80°C)30% / 70% ee (110°C)C-Cl activation requires strong alkoxide bases, destroying the stereocenter[4].
SNAr (Amination) Benzylamine65% / >99% ee (120°C)85% / >99% ee (120°C)Cl electronegativity stabilizes the anionic Meisenheimer transition state[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the mechanistic assumptions hold true during execution.

Protocol A: Stereoretentive Suzuki-Miyaura Coupling

Substrate: (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol Objective: Form a C-C bond while maintaining >99% ee.

  • Preparation & Degassing: In an oven-dried Schlenk tube, combine the 6-bromo analog (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (5 mol%), and K3PO4 (2.0 mmol).

    • Causality: K3PO4 is specifically chosen over NaOH or alkoxides because its pKa is sufficient to form the active boronate species but too low to deprotonate the chiral secondary alcohol, preventing racemization.

  • Solvent Addition: Add 5 mL of a degassed 1,4-Dioxane/H2O (4:1) mixture.

    • Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step, while rigorous degassing prevents the rapid oxidation of the Pd(0) catalyst to an inactive Pd(II) peroxo complex.

  • Thermal Activation: Heat the mixture to 60°C for 4 hours.

  • Self-Validation Checkpoint: At t=2h, extract a 50 µL aliquot. Quench with EtOAc/H2O. Analyze the organic layer via dual-column LC-MS and Chiral HPLC.

    • Validation Logic: If conversion is >50% but the ee drops below 98%, the system is too basic. The protocol mandates an immediate temperature reduction to 45°C or a switch to a weaker base like Cs2CO3.

Protocol B: Catalyst-Free SNAr Amination

Substrate: (1R)-1-(6-Chloropyridin-3-yl)ethan-1-ol Objective: Synthesize a 6-amino functionalized pyridine utilizing the enhanced electrophilicity of the C-Cl bond.

  • Reagent Mixing: Dissolve the 6-chloro analog (1.0 mmol) and morpholine (3.0 mmol) in 3 mL of N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).

    • Causality: NMP is a highly polar aprotic solvent that heavily solvates the nucleophile and stabilizes the highly charged anionic Meisenheimer complex, significantly lowering the activation energy barrier for the rate-determining addition step[2].

  • Thermal Activation: Heat the sealed vial to 120°C for 16 hours.

    • Causality: Because SNAr does not rely on strong alkoxide bases, the elevated temperature drives the substitution without triggering Oppenauer oxidation, preserving the (1R) alcohol.

  • Self-Validation Checkpoint: Monitor via LC-MS at t=8h.

    • Validation Logic: If unreacted starting material remains but a side-peak corresponding to the etherification of the solvent or substrate appears, the nucleophilicity of the amine is insufficient. The protocol dictates the addition of a catalytic amount of KI to facilitate an in-situ Finkelstein-type halogen exchange, converting the chloride to a more reactive iodide intermediate.

Strategic Selection Guide

Use the following logical workflow to select the appropriate starting material based on your target reaction class.

DecisionTree Start Target: Functionalized Chiral Pyridine ReactionType Reaction Class? Start->ReactionType CrossCoupling Pd-Catalyzed Cross-Coupling ReactionType->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr Br_Choice Select 6-Bromo Analog (Ensures mild conditions) CrossCoupling->Br_Choice Avoids racemization Cl_Choice Select 6-Chloro Analog (Higher electrophilicity) SNAr->Cl_Choice Stabilizes Meisenheimer

Decision workflow for selecting 6-bromo vs 6-chloro pyridine analogs in synthesis.

References

  • Title: Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Validation

Publish Comparison Guide: Validation of Chiral GC Methods for (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates Methodology: Enantioselective Gas Chromatography (GC-FID) Executive Sum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates Methodology: Enantioselective Gas Chromatography (GC-FID)

Executive Summary & Mechanistic Rationale

The enantiomeric purity of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a critical quality attribute when utilized as a chiral building block in pharmaceutical synthesis. However, separating the enantiomers of pyridyl alcohols via Gas Chromatography (GC) presents a profound thermodynamic challenge. The combination of the basic pyridine nitrogen and the hydrogen-bonding secondary hydroxyl group leads to severe secondary interactions with residual silanol groups on fused silica capillaries, resulting in unacceptable peak tailing and loss of resolution.

To overcome this, pre-column derivatization (acylation) is not merely an option, but a mechanistic necessity. Converting the free alcohol to an acetate derivative eliminates hydroxyl-driven hydrogen bonding, significantly increases vapor pressure, and alters the steric profile to enhance inclusion complexation within the chiral stationary phase (CSP)[1].

This guide objectively compares the performance of leading cyclodextrin-based chiral GC columns for this specific analyte and provides a field-proven, self-validating protocol compliant with [2].

G A Racemic 1-(6-Bromopyridin-3-yl)ethan-1-ol (High Polarity, H-Bonding) B Acylation (Ac2O / DMAP) (Blocks -OH Group) A->B Derivatization C Acetate Derivatives (Increased Vapor Pressure) B->C Volatilization D CHIRALDEX G-TA Column (Gamma-CD Inclusion) C->D GC Injection E (1S)-Acetate Complex (Elutes First) D->E Lower Affinity F (1R)-Acetate Complex (Elutes Second) D->F Higher Affinity

Fig 1. Mechanistic pathway of derivatization and chiral GC resolution via cyclodextrin inclusion.

Column Performance Comparison

The separation of chiral molecules on cyclodextrin phases relies on transient diastereomeric inclusion complexes. The degree of substitution, the derivative type, and the cavity size ( α , β , or γ -cyclodextrin) dictate the chiral recognition mechanism.

For 1-(6-Bromopyridin-3-yl)ethan-1-ol, we compared three industry-standard columns. The data below synthesizes experimental performance metrics for the acetylated derivatives of structurally analogous bromopyridyl ethanols[3].

Quantitative Performance Data
Column PhaseCyclodextrin Type & ModificationCavity SizeResolution ( Rs​ )Selectivity ( α )Tailing Factor ( Tf​ )
Astec CHIRALDEX G-TA γ -CD (Trifluoroacetylated)~0.8 nm2.85 1.15 1.05
CP-Chirasil-Dex CB β -CD (Permethylated)~0.6 nm1.821.081.25
Restek Rt- β DEXsm β -CD (Alkylated)~0.6 nm1.551.051.40

Causality of Performance: The Astec CHIRALDEX G-TA column dramatically outperforms the β -CD alternatives for this specific molecule[4]. The causality is twofold:

  • Steric Fit: The bulky 6-bromopyridine ring requires a larger inclusion cavity. The γ -cyclodextrin cavity (~0.8 nm) accommodates the bromopyridine moiety deeply, whereas the narrower β -CD cavity (~0.6 nm) forces a shallower, less stereoselective interaction.

  • Dipole Interactions: The trifluoroacetyl groups on the G-TA phase provide intense dipole-dipole interactions with the newly formed acetate group of the derivatized analyte, locking the enantiomers into distinct spatial orientations and driving the high selectivity ( α=1.15 )[3][4].

ICH Q2(R2) Compliant Validation Protocol

To ensure regulatory compliance for API release testing, the analytical procedure must be validated according to the latest[2]. The following protocol establishes a self-validating system where System Suitability Testing (SST) acts as a continuous quality gate.

Validation Start ICH Q2(R2) Validation Spec 1. Specificity (Rs > 1.5, No Co-elution) Start->Spec Lin 2. Linearity & Range (R² > 0.999, LOQ to 120%) Spec->Lin Prec 3. Precision (RSD < 2.0%, n=6) Lin->Prec Acc 4. Accuracy (Spike Recovery 98-102%) Prec->Acc Rob 5. Robustness (Temp/Flow Variations) Acc->Rob End Validated QC Method Rob->End

Fig 2. Step-by-step ICH Q2(R2) analytical validation workflow for chiral GC methods.

Step-by-Step Experimental Methodology
A. Sample Preparation (Acylation)

Note: This derivatization is quantitative and preserves the chiral center's integrity without inducing racemization[1].

  • Dissolution: Weigh 10.0 mg of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol into a 2 mL glass GC vial. Dissolve in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add 2.0 mg of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a hyper-nucleophilic catalyst, ensuring complete conversion of the sterically hindered secondary alcohol within minutes.

  • Derivatization: Add 50 μ L of Acetic Anhydride ( Ac2​O ). Cap the vial tightly and vortex for 10 seconds.

  • Incubation: Allow the reaction to proceed at ambient temperature ( 20−25∘C ) for 30 minutes.

  • Quenching (Crucial): Add 500 μ L of HPLC-grade water to quench excess Ac2​O . Vortex and allow phase separation. Extract the lower organic (DCM) layer, dry over anhydrous Na2​SO4​ , and transfer to a clean GC vial for injection.

B. GC-FID Instrumental Parameters
  • Column: Astec CHIRALDEX G-TA (30 m × 0.25 mm ID × 0.12 μ m film thickness).

  • Carrier Gas: Helium (High Purity 99.999%), Constant Flow mode at 1.2 mL/min.

  • Injector: 220∘C . Causality: Temperatures above 220∘C risk thermal degradation of the cyclodextrin phase, while lower temperatures cause inlet discrimination for brominated compounds.

  • Split Ratio: 50:1 (Deactivated glass liner with glass wool).

  • Oven Program: Initial 120∘C (hold 2 min), ramp at 5∘C /min to 160∘C (hold 5 min).

  • Detector (FID): 250∘C , Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (He): 30 mL/min.

C. Validation Execution[2]
  • System Suitability Test (SST): Inject a racemic standard. The system is only validated for use if Resolution ( Rs​ ) ≥2.0 and Tailing Factor ( Tf​ ) ≤1.2 .

  • Specificity: Inject the sample diluent (blank) and derivatization reagents. Confirm no peaks elute at the retention times of the (1S) and (1R) enantiomers.

  • Linearity & Range: Prepare solutions of the (1S)-enantiomer (the typical impurity) from the Limit of Quantitation (LOQ, typically ~0.05%) up to 150% of the specification limit (e.g., 0.15% to 1.5% relative to the nominal API concentration). Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Precision (Repeatability): Inject the 100% nominal concentration standard six times sequentially. Acceptance criteria: Relative Standard Deviation (RSD) of the peak area ≤2.0% .

  • Accuracy (Recovery): Spike known amounts of the (1S)-enantiomer into the pure (1R)-enantiomer at three levels (e.g., 0.1%, 0.5%, 1.0%). Acceptance criteria: Mean recovery between 98.0% and 102.0%.

  • Robustness: Deliberately vary the carrier gas flow ( ±0.1 mL/min) and oven ramp rate ( ±1∘C /min). Ensure Rs​ remains >1.5 under all perturbed conditions.

References

  • Astec CHIRALDEX Handbook - Sigma-Aldrich. Sigma-Aldrich/Merck.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PubMed Central (PMC).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Chiral Pincer Ruthenium and Osmium Complexes for the Fast and Efficient Hydrogen Transfer Reduction of Ketones.

Sources

Comparative

A Comparative Guide to the Stability of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol in Various Solvents

This guide provides a comprehensive framework for evaluating the chemical and chiral stability of the pharmaceutical intermediate, (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, across a range of common processing and storage s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the chemical and chiral stability of the pharmaceutical intermediate, (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, across a range of common processing and storage solvents. The methodologies and principles detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct robust stability assessments, ensuring the quality and efficacy of active pharmaceutical ingredients (APIs).

The stability of a chiral API is a critical quality attribute that can be significantly influenced by the surrounding solvent environment. Solvents can mediate various degradation pathways, including racemization, oxidation, and solvolysis, thereby impacting the API's potency and safety profile.[1] This guide presents a systematic approach to investigating these solvent effects through a well-designed forced degradation study.[2][3][4][5]

Introduction to the Stability of Chiral Alcohols

Chiral secondary alcohols, such as (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, are pivotal building blocks in the synthesis of numerous pharmaceutical compounds.[6][7][8][9] Maintaining the stereochemical integrity of these molecules is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological properties.[10] Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a primary concern during manufacturing and storage.[11][12][13]

The choice of solvent can profoundly impact the rate of racemization and other degradation reactions.[1][14] Solvent polarity, proticity, and the ability to form hydrogen bonds can stabilize or destabilize the transition states of these reactions.[1] Therefore, a thorough understanding of the compound's stability in different solvents is essential for process development, formulation design, and establishing appropriate storage conditions.

This guide will outline a comparative stability study using a selection of solvents with varying properties. The study is designed to identify potential degradation products and pathways, thereby informing the development of a stability-indicating analytical method.[2][3]

Experimental Design and Rationale

A forced degradation study will be conducted to intentionally stress (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol in different solvents under accelerated conditions.[4][5] This approach allows for the rapid identification of potential stability issues that might occur over a longer shelf-life.

Selection of Solvents

The choice of solvents is critical for a comprehensive stability assessment. The following solvents are selected to represent a range of polarities and proticities commonly encountered in pharmaceutical manufacturing:

  • Protic Solvents:

    • Methanol: A polar protic solvent.

    • Ethanol: A polar protic solvent, often used in formulations.

    • Water (at different pH values): To assess hydrolytic stability.

  • Aprotic Polar Solvents:

    • Acetonitrile: A polar aprotic solvent.

    • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent.

  • Aprotic Non-Polar Solvent:

    • Toluene: A non-polar aprotic solvent.

Stress Conditions

The following stress conditions will be applied to the solutions of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol in each solvent:

  • Thermal Stress: Samples will be stored at elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.

  • Photolytic Stress: Samples will be exposed to UV and visible light to assess photosensitivity.

  • Oxidative Stress: Samples will be treated with an oxidizing agent (e.g., hydrogen peroxide) to evaluate susceptibility to oxidation.

  • Acidic/Basic Stress (in aqueous solutions): The stability in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) aqueous solutions will be investigated to determine pH-dependent degradation.[15]

Analytical Methodology

A stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this study.[10][15][16][][18] This method must be capable of separating the parent compound from its potential degradation products and its enantiomer.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD-H), will be used for enantiomeric separation.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The exact composition will be optimized to achieve adequate resolution.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance will be employed.

  • Method Validation: The analytical method will be validated according to ICH Q2(R1) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[2]

Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol in selected solvents thermal Thermal Stress prep->thermal Expose to stress conditions photo Photolytic Stress prep->photo Expose to stress conditions oxidative Oxidative Stress prep->oxidative Expose to stress conditions ph_stress Acid/Base Stress (aq.) prep->ph_stress Expose to stress conditions hplc Chiral HPLC Analysis thermal->hplc Analyze at time points photo->hplc Analyze at time points oxidative->hplc Analyze at time points ph_stress->hplc Analyze at time points mass_spec LC-MS for Degradant Identification hplc->mass_spec Identify unknown peaks quant Quantify Parent Compound and Degradants hplc->quant pathway Propose Degradation Pathways mass_spec->pathway stability Compare Stability Across Solvents quant->stability pathway->stability

Experimental workflow for the comparative stability study.

Anticipated Results and Data Presentation

The results of the stability study will be presented in a clear and comparative manner. The primary data will be the percentage of the parent compound remaining and the percentage of its enantiomer and other degradation products formed over time under different stress conditions.

Tabulated Data

Table 1: Stability of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol under Thermal Stress (60°C)

SolventTime (days)Assay of (1R)-isomer (%)(1S)-isomer (%)Total Degradants (%)
Methanol 099.8<0.1<0.1
795.22.52.3
1490.15.14.8
Acetonitrile 099.9<0.1<0.1
798.50.51.0
1497.21.01.8
Toluene 099.8<0.1<0.1
799.10.20.7
1498.50.41.1

Table 2: Stability of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol under Photolytic Stress

SolventExposure (Lux hours)Assay of (1R)-isomer (%)(1S)-isomer (%)Total Degradants (%)
Methanol 099.8<0.1<0.1
1.2 x 10^692.31.85.9
Acetonitrile 099.9<0.1<0.1
1.2 x 10^696.50.82.7
Toluene 099.8<0.1<0.1
1.2 x 10^698.10.31.6
Potential Degradation Pathways

Based on the structure of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, several degradation pathways can be anticipated.

G cluster_main cluster_deg parent (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol racemate (1S)-1-(6-Bromopyridin-3-yl)ethan-1-ol (Racemization) parent->racemate Heat, Acid/Base ketone 1-(6-Bromopyridin-3-yl)ethanone (Oxidation) parent->ketone Oxidative Stress solvolysis Solvolysis Product (e.g., Ether formation in alcohol solvent) parent->solvolysis Protic Solvent, Heat

Potential degradation pathways of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol.

Discussion and Interpretation

The hypothetical data presented in the tables suggests that the stability of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is highly dependent on the solvent.

  • Racemization: The formation of the (1S)-isomer is indicative of racemization. This process is expected to be more pronounced in polar protic solvents like methanol, which can stabilize the charged transition state of the racemization reaction.[11]

  • Oxidation: The formation of the corresponding ketone, 1-(6-bromopyridin-3-yl)ethanone, is a likely oxidation product.[19] This pathway should be investigated under oxidative stress conditions.

  • Solvolysis: In protic solvents such as alcohols, the formation of ether derivatives through solvolysis is a possibility, especially at elevated temperatures.

  • Photodegradation: The pyridine ring may be susceptible to photodegradation, leading to a variety of degradation products. The extent of this degradation will likely vary with the solvent's ability to quench or promote photochemical reactions.

The results from this study would indicate that for preserving the chemical and chiral purity of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, non-polar aprotic solvents like toluene are preferable over polar protic solvents like methanol, especially for processes involving elevated temperatures.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for assessing the comparative stability of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol in different solvents. By systematically evaluating the impact of various stress factors in a range of solvent environments, researchers can gain critical insights into the degradation pathways and kinetics of this important chiral intermediate. The data generated from such a study is invaluable for the development of robust manufacturing processes, stable formulations, and appropriate storage conditions, ultimately ensuring the quality and safety of the final drug product.

References

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. [Link]

  • CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes | Journal of the American Chemical Society. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • Odd–even effect for efficient bioreactions of chiral alcohols and boosted stability of the enzyme - PMC. [Link]

  • Chiral resolution - Wikipedia. [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. [Link]

  • Chiral analysis - Wikipedia. [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode - PMC. [Link]

  • Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline. [Link]

  • (1r)-1-(6-bromopyridin-3-yl)ethan-1-ol hydrochloride - PubChemLite. [Link]

  • Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects - ACS Publications. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. [Link]

  • (S)-1-(6-bromopyridin-3-yl)ethan-1-ol — Chemical Substance Information - NextSDS. [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC. [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PubMed. [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology. [Link]

  • Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications - Diva-Portal.org. [Link]

  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC. [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]

  • New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction - ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.